CY-09
Description
Properties
IUPAC Name |
4-[[4-oxo-2-sulfanylidene-3-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazolidin-5-ylidene]methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F3NO3S2/c20-19(21,22)14-3-1-2-12(8-14)10-23-16(24)15(28-18(23)27)9-11-4-6-13(7-5-11)17(25)26/h1-9H,10H2,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTINRHPPGAPLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C(=O)C(=CC3=CC=C(C=C3)C(=O)O)SC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F3NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of CY-09: A Technical Guide to its Inhibition of the NLRP3 Inflammasome
For Researchers, Scientists, and Drug Development Professionals
Introduction
CY-09 is a potent and selective small-molecule inhibitor of the NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a critical component of the innate immune system that, upon activation by a wide range of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), orchestrates an inflammatory response through the activation of caspase-1 and the subsequent maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, including cryopyrin-associated periodic syndromes (CAPS), type 2 diabetes, gout, and neurodegenerative diseases. This compound has demonstrated therapeutic potential in preclinical models of these conditions by directly targeting and inhibiting the NLRP3 inflammasome. This guide provides an in-depth technical overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows.
Mechanism of Action of this compound
This compound exerts its inhibitory effect on the NLRP3 inflammasome through a direct binding interaction. The core mechanism involves the following key steps:
-
Direct Binding to the NLRP3 NACHT Domain: this compound directly binds to the NACHT domain of the NLRP3 protein. Specifically, it targets the ATP-binding motif, also known as the Walker A motif. This interaction is highly selective for NLRP3, with no significant off-target effects on other inflammasomes like AIM2 and NLRC4.
-
Inhibition of NLRP3 ATPase Activity: The binding of this compound to the ATP-binding site of the NACHT domain competitively inhibits the ATPase activity of NLRP3. The hydrolysis of ATP is a critical step for the conformational changes required for NLRP3 activation and oligomerization.
-
Suppression of NLRP3 Oligomerization and Inflammasome Assembly: By inhibiting NLRP3's ATPase activity, this compound prevents the self-oligomerization of NLRP3 monomers. This, in turn, blocks the recruitment of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD) and the formation of the characteristic ASC specks, which are essential for the assembly of the functional inflammasome complex.
-
Blockade of Caspase-1 Activation and IL-1β Secretion: The inhibition of inflammasome assembly prevents the proximity-induced auto-activation of pro-caspase-1 into its active form, caspase-1. Consequently, the cleavage of pro-IL-1β into mature, secreted IL-1β is blocked, thereby suppressing the downstream inflammatory cascade.
Quantitative Data
The following tables summarize the key quantitative data related to the activity and properties of this compound.
Table 1: Binding Affinity and In Vitro Inhibitory Activity of this compound
| Parameter | Value | Species | Assay |
| Binding Affinity (Kd) to NLRP3 | 500 nM | Human | Microscale Thermophoresis (MST) |
| IC50 for IL-1β Secretion (Nigericin-induced) | ~5 µM | Mouse (BMDMs) | ELISA |
| IC50 for IL-1β Secretion (MSU-induced) | ~5 µM | Mouse (BMDMs) | ELISA |
| IC50 for IL-1β Secretion (ATP-induced) | ~5 µM | Mouse (BMDMs) | ELISA |
Table 2: Cytochrome P450 Inhibition Profile of this compound
| Enzyme | IC50 (µM) |
| CYP1A2 | 18.9 |
| CYP2C9 | 8.18 |
| CYP2C19 | >50 |
| CYP2D6 | >50 |
| CYP3A4 | 26.0 |
Table 3: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value | Route of Administration |
| Half-life (t1/2) | 2.4 h | Intravenous & Oral |
| Bioavailability (F%) | 72% | Oral |
| Area Under the Curve (AUC) | 8,232 (h·ng)/ml | Intravenous |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to elucidate the mechanism of action of this compound.
NLRP3 ATPase Activity Assay
This assay measures the ability of this compound to inhibit the ATP hydrolysis activity of purified NLRP3 protein.
Materials:
-
Purified recombinant human NLRP3 protein
-
This compound
-
ATP
-
ATPase/GTPase activity assay kit (e.g., from Sigma-Aldrich)
-
Microplate reader
Protocol:
-
Prepare a reaction mixture containing purified NLRP3 protein in assay buffer.
-
Add varying concentrations of this compound or vehicle control (DMSO) to the reaction mixture and incubate for a specified time (e.g., 30 minutes) at room temperature to allow for binding.
-
Initiate the ATPase reaction by adding a defined concentration of ATP.
-
Incubate the reaction at 37°C for a set period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a malachite green-based colorimetric detection reagent provided in the assay kit.
-
Read the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.
-
Calculate the percentage of ATPase activity inhibition by this compound compared to the vehicle control and determine the IC50 value.
ASC Oligomerization Assay (Western Blotting)
This assay is used to visualize the effect of this compound on the formation of ASC oligomers, a hallmark of inflammasome activation.
Materials:
-
Bone marrow-derived macrophages (BMDMs)
-
LPS (Lipopolysaccharide)
-
Nigericin or other NLRP3 activators
-
This compound
-
Lysis buffer
-
Cross-linking agent (e.g., DSS - disuccinimidyl suberate)
-
SDS-PAGE gels and Western blotting apparatus
-
Anti-ASC antibody
Protocol:
-
Prime BMDMs with LPS (e.g., 1 µg/mL) for 3-4 hours.
-
Pre-treat the primed cells with varying concentrations of this compound or vehicle control for 30-60 minutes.
-
Stimulate the cells with an NLRP3 activator such as nigericin (e.g., 10 µM) for 30-60 minutes.
-
Lyse the cells and separate the pellet (containing ASC oligomers) from the supernatant (containing ASC monomers) by centrifugation.
-
Resuspend the pellet in a buffer containing a cross-linking agent like DSS to stabilize the ASC oligomers.
-
Quench the cross-linking reaction and solubilize the proteins.
-
Separate the protein samples by SDS-PAGE on a low-percentage acrylamide gel to resolve the high molecular weight ASC oligomers.
-
Transfer the proteins to a PVDF membrane and perform Western blotting using an anti-ASC antibody to visualize the monomeric and oligomeric forms of ASC.
Microscale Thermophoresis (MST) for Binding Affinity
MST is employed to quantify the binding affinity (Kd) between this compound and the NLRP3 protein.
Materials:
-
Purified recombinant NLRP3 protein (labeled with a fluorescent dye, e.g., RED-tris-NTA)
-
This compound
-
Assay buffer
-
MST instrument (e.g., Monolith NT.115)
Protocol:
-
Label the purified NLRP3 protein with a fluorescent dye according to the manufacturer's instructions.
-
Prepare a serial dilution of this compound in the assay buffer.
-
Mix a constant concentration of the fluorescently labeled NLRP3 protein with each concentration of this compound.
-
Load the samples into MST capillaries.
-
Measure the thermophoretic movement of the labeled NLRP3 protein in the presence of different concentrations of this compound using the MST instrument.
-
The binding of this compound to NLRP3 will alter the thermophoretic properties of the labeled protein.
-
Analyze the changes in the normalized fluorescence as a function of the this compound concentration to determine the dissociation constant (Kd).
In Vivo Mouse Model of Cryopyrin-Associated Periodic Syndromes (CAPS)
This model is used to evaluate the therapeutic efficacy of this compound in a genetically driven model of NLRP3 hyperactivation.
Animal Model:
-
Nlrp3^(A350V) knock-in mice, which carry a mutation analogous to a human CAPS-causing mutation.
Protocol:
-
Genotype the mice to confirm the presence of the Nlrp3^(A350V) mutation.
-
Monitor the mice for CAPS-like symptoms, such as skin inflammation, growth retardation, and systemic inflammation (e.g., by measuring serum cytokine levels).
-
Administer this compound or vehicle control to the CAPS model mice via a suitable route (e.g., intraperitoneal injection or oral gavage) at a defined dose and frequency.
-
Assess the therapeutic effects of this compound by monitoring for improvements in clinical signs, reduction in serum inflammatory markers (e.g., IL-1β), and increased survival.
In Vivo Mouse Model of Type 2 Diabetes
This model assesses the ability of this compound to ameliorate metabolic dysfunction associated with NLRP3-driven inflammation in type 2 diabetes.
Animal Model:
-
C57BL/6J mice fed a high-fat diet (HFD) to induce obesity, insulin resistance, and hyperglycemia.
Protocol:
-
Feed mice a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 12-16 weeks) to induce a diabetic phenotype.
-
Treat the diabetic mice with this compound or vehicle control daily.
-
Monitor metabolic parameters throughout the treatment period, including body weight, food intake, fasting blood glucose, and insulin levels.
-
Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess improvements in glucose homeostasis and insulin sensitivity.
-
At the end of the study, collect tissues (e.g., liver, adipose tissue) for histological analysis and measurement of inflammatory markers.
Ex Vivo Assay with Human Synovial Fluid Cells from Gout Patients
This assay evaluates the activity of this compound on primary human cells from a relevant disease context.
Materials:
-
Synovial fluid collected from patients with acute gout.
-
This compound
-
Cell culture medium
-
ELISA kit for human IL-1β
Protocol:
-
Isolate synovial fluid mononuclear cells (SFMCs) from the synovial fluid of gout patients using density gradient centrifugation.
-
Culture the SFMCs in appropriate cell culture medium.
-
Treat the cells with various concentrations of this compound or vehicle control for a defined period.
-
As these cells are already in an activated state due to the presence of monosodium urate (MSU) crystals, no further stimulation may be necessary.
-
Collect the cell culture supernatants and measure the concentration of secreted IL-1β using a specific ELISA kit.
-
Assess the dose-dependent inhibitory effect of this compound on IL-1β production by primary human cells.
Visualizations
Signaling Pathway of NLRP3 Inflammasome Activation and Inhibition by this compound
Caption: NLRP3 inflammasome pathway and this compound's inhibitory mechanism.
Experimental Workflow for Assessing this compound Activity
The Core Mechanism of CY-09: A Direct Inhibitor of NLRP3 ATPase Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system, implicated in the pathogenesis of a wide array of inflammatory diseases. Its activation leads to the maturation and secretion of pro-inflammatory cytokines, interleukin-1β (IL-1β) and IL-18, through the activation of caspase-1. Given its central role in inflammation, NLRP3 has emerged as a key therapeutic target. CY-09 is a potent, selective, and direct small-molecule inhibitor of the NLRP3 inflammasome. This guide elucidates the core mechanism by which this compound exerts its inhibitory effects, focusing on its direct interaction with the NLRP3 protein and the subsequent inhibition of its ATPase activity.
Mechanism of Action: Direct Inhibition of NLRP3 ATPase Activity
The primary mechanism by which this compound inhibits the NLRP3 inflammasome is through the direct binding to the NACHT domain of the NLRP3 protein. The NACHT domain possesses intrinsic ATPase activity, which is essential for the conformational changes required for NLRP3 oligomerization and subsequent assembly of the inflammasome complex.
This compound specifically targets the ATP-binding motif, also known as the Walker A motif, within the NACHT domain.[1][2] By binding to this site, this compound physically obstructs the binding of ATP, thereby directly inhibiting the ATPase activity of NLRP3.[3] This inhibition prevents the necessary conformational changes in the NLRP3 protein, which in turn blocks its self-oligomerization and the recruitment of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD).[2][4] Consequently, the entire inflammasome assembly is suppressed, leading to a downstream reduction in caspase-1 activation and the subsequent maturation and secretion of IL-1β.[2][4]
The inhibitory action of this compound is highly specific to the NLRP3 inflammasome, with no significant effects on other inflammasomes like NLRC4 and AIM2, or on the upstream NF-κB priming signal.[5]
Signaling Pathway of NLRP3 Activation and this compound Inhibition
The canonical activation of the NLRP3 inflammasome is a two-step process. The first step, known as priming, is typically initiated by microbial components like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs), leading to the NF-κB-mediated upregulation of NLRP3 and pro-IL-1β expression. The second step is triggered by a variety of stimuli, including ATP, nigericin, and crystalline substances, which lead to NLRP3 activation, oligomerization, and inflammasome assembly. This compound acts on this second step.
References
- 1. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 2. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 3. Inflammasome assays in vitro and in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of ASC Oligomerization by Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to CY-09: A Direct Inhibitor of NLRP3 Inflammasome Assembly
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a comprehensive overview of the small molecule CY-09, focusing on its mechanism of action in suppressing the assembly of the NLRP3 inflammasome. It includes a summary of key quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.
Introduction to the NLRP3 Inflammasome and this compound
The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is a critical component of the innate immune system.[1] It is a multi-protein complex that responds to a wide array of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[2] Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC, which in turn recruits pro-caspase-1, leading to its activation.[3] Activated caspase-1 then processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, secreted forms and can induce a form of inflammatory cell death known as pyroptosis.[1] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory disorders, including cryopyrin-associated periodic syndromes (CAPS), type 2 diabetes, gout, and neuroinflammatory diseases.[3][4][5]
Given its central role in inflammation, NLRP3 has emerged as a key therapeutic target. This compound is a potent, selective, and direct small-molecule inhibitor of the NLRP3 inflammasome.[3][6] This guide details the molecular mechanism by which this compound suppresses NLRP3 inflammasome assembly and presents the key data and methodologies used to characterize its activity.
Mechanism of Action: Direct Inhibition of NLRP3 ATPase Activity
The activation of the NLRP3 inflammasome is a two-step process: priming and activation. The priming step, typically initiated by signals like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-IL-1β expression. The activation step, triggered by a second signal (e.g., ATP, nigericin, monosodium urate crystals), induces the assembly of the inflammasome complex.[7]
This compound specifically targets the activation step.[6][8] Its mechanism involves:
-
Direct Binding: this compound directly binds to the ATP-binding motif (Walker A motif) within the NACHT domain of the NLRP3 protein.[1][3]
-
Inhibition of ATPase Activity: The NACHT domain possesses essential ATPase activity required for the conformational changes that lead to NLRP3 oligomerization.[1][6] By binding to the ATP-binding site, this compound inhibits this ATPase activity.[3][6]
-
Suppression of Assembly: The inhibition of ATPase activity prevents NLRP3 from oligomerizing and subsequently blocks the recruitment of the adaptor protein ASC.[6] This halts the entire inflammasome assembly process upstream of caspase-1 activation.[3][6]
Crucially, this compound does not affect the priming step of inflammasome activation, nor does it inhibit other inflammasomes like AIM2 or NLRC4, highlighting its specificity.[3][6]
Caption: NLRP3 pathway showing this compound's direct inhibition of ATPase activity.
Data Presentation: Quantitative Analysis of this compound
The efficacy, selectivity, and pharmacokinetic profile of this compound have been characterized through various studies. The key quantitative data are summarized below.
Table 1: In Vitro Potency and Binding Affinity
| Parameter | Value | Cell Type / System | Notes |
| Binding Affinity (Kd) | 500 nM | Purified NLRP3 Protein | Direct binding affinity to the target protein. |
| IC50 (NLRP3) | ~6 µM | Mouse BMDMs | Concentration for 50% inhibition of NLRP3 activation.[9] |
| Effective Dose | 1 - 10 µM | LPS-primed BMDMs | Dose-dependent inhibition of IL-1β secretion and caspase-1 activation.[6][8] |
Table 2: Selectivity Profile (Cytochrome P450 Inhibition)
| Enzyme | IC50 (µM) | Potential for Drug-Drug Interaction |
| CYP1A2 | 18.9 | Low to Moderate |
| CYP2C9 | 8.18 | Moderate |
| CYP2C19 | >50 | Low |
| CYP2D6 | >50 | Low |
| CYP3A4 | 26.0 | Low |
| Data from Selleck Chemicals demonstrates a low risk of drug-drug interactions for most major CYP enzymes.[10] |
Table 3: Pharmacokinetic Properties in Mice
| Parameter | Value | Administration Route |
| Half-life (t½) | 2.4 hours | Single i.v. or oral dose |
| Bioavailability | 72% | Oral |
| Area Under Curve (AUC) | 8,232 (h·ng)/ml | Single i.v. or oral dose |
| Pharmacokinetic studies in C57BL/6J mice show favorable properties for in vivo applications.[10] |
Experimental Protocols: Assessing this compound Activity
Characterizing the inhibitory effect of this compound on the NLRP3 inflammasome involves a series of in vitro and in vivo assays.
In Vitro Analysis of NLRP3 Inhibition in Macrophages
This protocol describes a standard workflow to measure the effect of this compound on NLRP3 activation in bone marrow-derived macrophages (BMDMs).[10][11][12]
Caption: Workflow for evaluating this compound's efficacy in vitro.
Detailed Methodology:
-
Cell Culture and Priming:
-
Inhibitor Treatment:
-
Pre-incubate the primed cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) or a vehicle control (DMSO) for 30 minutes.[10]
-
-
Inflammasome Activation:
-
Measurement of Inflammasome Activation:
-
Cytokine Release (ELISA): Collect the cell culture supernatant. Quantify the concentration of mature IL-1β and IL-18 using commercially available ELISA kits. A reduction in these cytokines indicates inflammasome inhibition.[7]
-
Caspase-1 Cleavage (Western Blot): Collect both the supernatant and cell lysates. Perform Western blot analysis to detect the cleaved (active) p20 subunit of Caspase-1. The pro-form (p45) will be present in the lysate, while the active form is found in both lysate and supernatant. This compound treatment should reduce the amount of cleaved Caspase-1.[12]
-
ASC Oligomerization: Lyse cells in a buffer containing a cross-linker. Run the cross-linked lysates on an SDS-PAGE gel and immunoblot for ASC. A reduction in ASC dimers, trimers, and oligomers indicates that inflammasome assembly has been blocked.[6]
-
Pyroptosis (LDH Assay): Measure the release of lactate dehydrogenase (LDH) in the supernatant as an indicator of cell lysis and pyroptosis. A decrease in LDH release suggests inhibition of this cell death pathway.[12]
-
In Vivo and Ex Vivo Analysis
This compound has demonstrated therapeutic efficacy in animal models of NLRP3-driven diseases.
-
MSU-Induced Peritonitis Model:
-
Protocol: Mice are treated with this compound (or vehicle) via intraperitoneal (i.p.) or oral administration. Subsequently, MSU crystals are injected into the peritoneal cavity to induce an acute inflammatory response.[3]
-
Analysis: After several hours, peritoneal lavage fluid is collected to measure IL-1β levels (by ELISA) and quantify neutrophil influx (by flow cytometry or cell counting).[3]
-
Expected Outcome: this compound treatment significantly reduces MSU-induced IL-1β production and neutrophil recruitment in the peritoneum.[3]
-
-
Ex Vivo Analysis of Human Cells:
-
Protocol: Synovial fluid cells from gout patients or PBMCs from healthy donors are isolated.[3]
-
Analysis: The cells are treated with this compound and then stimulated to activate the NLRP3 inflammasome. IL-1β secretion and caspase-1 activation are measured.
-
Expected Outcome: this compound effectively suppresses NLRP3 inflammasome activation in these primary human cells, demonstrating its potential clinical relevance.[3]
-
Caption: The logical cascade of this compound's inhibitory mechanism.
Conclusion
This compound is a well-characterized, selective, and direct inhibitor of the NLRP3 inflammasome. It acts by binding to the ATP-binding site of the NLRP3 NACHT domain, thereby inhibiting the ATPase activity crucial for inflammasome assembly. This mechanism has been validated through extensive in vitro, ex vivo, and in vivo studies, which demonstrate its ability to suppress the production of key inflammatory cytokines. With favorable pharmacokinetic properties and proven efficacy in preclinical models of inflammatory diseases, this compound represents a valuable research tool and a promising therapeutic candidate for targeting NLRP3-driven pathologies. This guide provides the foundational knowledge and experimental framework for researchers and drug developers working in the field of innate immunity and inflammation.
References
- 1. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 3. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Alleviates the Depression-like Behaviors via Inhibiting NLRP3 Inflammasome-Mediated Neuroinflammation in Lipopolysaccharide-Induced Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibiting NLRP3 Inflammasome Activation by this compound Helps to Restore Cerebral Glucose Metabolism in 3×Tg-AD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. A comprehensive guide to studying inflammasome activation and cell death | Springer Nature Experiments [experiments.springernature.com]
- 12. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Interaction: A Technical Guide to the CY-09 Binding Site on the NLRP3 NACHT Domain
For Immediate Release
This technical guide provides an in-depth analysis of the binding interaction between the selective NLRP3 inhibitor, CY-09, and the NACHT domain of the NLRP3 protein. Designed for researchers, scientists, and drug development professionals, this document outlines the mechanism of action, summarizes key quantitative data, presents detailed experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Executive Summary
The NLRP3 inflammasome is a critical component of the innate immune system, and its aberrant activation is implicated in a wide range of inflammatory diseases. This compound has emerged as a potent and selective small molecule inhibitor of the NLRP3 inflammasome. This guide elucidates the molecular basis of its inhibitory activity, focusing on its direct interaction with the NACHT domain of NLRP3. This compound binds to the ATP-binding motif, specifically the Walker A motif, within the NACHT domain, thereby inhibiting the ATPase activity essential for NLRP3 oligomerization and subsequent inflammasome assembly and activation.[1][2][3][4][5] This direct targeting of NLRP3 ATPase activity presents a promising therapeutic strategy for a multitude of NLRP3-driven diseases.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative data characterizing the interaction of this compound with NLRP3 and its pharmacological properties.
Table 1: Binding Affinity and Inhibitory Potency of this compound
| Parameter | Value | Method | Source |
| Dissociation Constant (Kd) | 500 nM | Microscale Thermophoresis (MST) | |
| IC50 (NLRP3 Inhibition) | ~6 µM | IL-1β and Caspase-1 Activity Assay | [6] |
Table 2: Pharmacokinetic and Metabolic Properties of this compound
| Parameter | Value | Species | Source |
| Half-life (t1/2) | 2.4 h | Mouse | [7] |
| Bioavailability | 72% | Mouse | [7] |
| Microsomal Stability (t1/2) | >145 min | Human, Mouse | [7] |
Table 3: Cytochrome P450 Inhibition Profile of this compound
| Enzyme | IC50 (µM) | Source |
| CYP1A2 | 18.9 | [7] |
| CYP2C9 | 8.18 | [7] |
| CYP2C19 | >50 | [7] |
| CYP2D6 | >50 | [7] |
| CYP3A4 | 26.0 | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the binding and inhibitory activity of this compound on the NLRP3 NACHT domain.
NLRP3 ATPase Activity Assay
This assay measures the ability of this compound to inhibit the ATP hydrolysis activity of purified NLRP3 protein.[1][3]
Materials:
-
Purified human NLRP3 protein
-
This compound
-
ATP
-
ATPase assay buffer (specific composition to be optimized, typically containing MgCl2 and a buffering agent like Tris-HCl)
-
Phosphate detection reagent (e.g., Malachite Green-based reagent)
-
Microplate reader
Protocol:
-
Prepare a reaction mixture containing purified human NLRP3 protein in ATPase assay buffer.
-
Add varying concentrations of this compound or vehicle control (e.g., DMSO) to the reaction mixture and incubate for a pre-determined time at 37°C to allow for binding.
-
Initiate the ATPase reaction by adding a defined concentration of ATP.
-
Incubate the reaction at 37°C for a specific time period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a phosphate detection reagent.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of ATPase activity inhibition by this compound compared to the vehicle control.
Surface Plasmon Resonance (SPR) for Binding Analysis
SPR is a label-free technique used to measure the binding kinetics and affinity between this compound and the NLRP3 protein.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Purified NLRP3 protein (or NACHT domain)
-
This compound
-
Immobilization buffer (e.g., acetate buffer, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl, pH 2.5)
Protocol:
-
Immobilize the purified NLRP3 protein (ligand) onto the sensor chip surface using standard amine coupling chemistry.
-
Prepare a series of dilutions of this compound (analyte) in running buffer.
-
Inject the different concentrations of this compound over the immobilized NLRP3 surface and a reference flow cell (without protein) at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) in real-time to observe the association and dissociation phases of the interaction.
-
After each injection, regenerate the sensor surface using the regeneration solution to remove the bound analyte.
-
Analyze the resulting sensorgrams using appropriate fitting models (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm the direct binding of this compound to NLRP3 in a cellular context by measuring the change in the thermal stability of the target protein upon ligand binding.
Materials:
-
LPS-primed bone marrow-derived macrophages (BMDMs) or other suitable cells expressing NLRP3
-
This compound
-
Lysis buffer
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-NLRP3 antibody
Protocol:
-
Treat intact cells (e.g., LPS-primed BMDMs) with either this compound or a vehicle control.
-
Heat the cell suspensions at a range of different temperatures for a short period (e.g., 3 minutes).
-
Lyse the cells to release the proteins.
-
Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Analyze the amount of soluble NLRP3 remaining in the supernatant at each temperature by SDS-PAGE and Western blotting using an anti-NLRP3 antibody.
-
The binding of this compound to NLRP3 is expected to increase its thermal stability, resulting in more soluble protein at higher temperatures compared to the vehicle-treated control.
Visualizations
The following diagrams illustrate the NLRP3 inflammasome signaling pathway, the mechanism of this compound inhibition, and a typical experimental workflow.
Caption: NLRP3 Inflammasome Activation Pathway.
Caption: Mechanism of this compound Inhibition.
Caption: Experimental Workflow for this compound Characterization.
References
- 1. rupress.org [rupress.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NLRP3 Negative Regulation Mechanisms in the Resting State and Its Implications for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
CY-09: A Highly Specific Inhibitor of the NLRP3 Inflammasome
An In-depth Technical Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the small molecule inhibitor CY-09, with a focus on its remarkable specificity for the NLRP3 inflammasome over other inflammasome complexes. This compound has emerged as a critical tool for studying NLRP3-driven inflammation and holds therapeutic potential for a range of associated diseases.
Executive Summary
This compound is a potent and selective inhibitor of the NLRP3 inflammasome. It exerts its inhibitory effect through direct binding to the ATP-binding motif within the NACHT domain of the NLRP3 protein. This interaction blocks the intrinsic ATPase activity of NLRP3, a critical step for its oligomerization and the subsequent assembly of the functional inflammasome complex. Extensive studies have demonstrated that this compound effectively suppresses NLRP3-mediated caspase-1 activation and interleukin-1β (IL-1β) secretion, without impacting the activation of other key inflammasomes such as NLRC4, AIM2, or NLRP1. This high degree of specificity makes this compound an invaluable molecular probe for dissecting NLRP3 signaling and a promising candidate for targeted anti-inflammatory therapies.
Data Presentation: Specificity of this compound
The inhibitory activity of this compound has been rigorously tested against various inflammasome pathways. The following table summarizes the quantitative data on its specificity.
| Inflammasome | Target Protein | This compound Inhibitory Concentration | Specificity Notes |
| NLRP3 | NLRP3 ATPase Activity | 0.1–1 µM[1] | Directly binds to the ATP-binding motif of the NACHT domain, inhibiting ATPase activity and subsequent inflammasome assembly.[1][2][3][4] |
| Caspase-1 Activation / IL-1β Secretion (in BMDMs) | 1–10 µM[4] | Dose-dependently inhibits activation induced by various NLRP3 stimuli like MSU, nigericin, and ATP.[4] | |
| NLRC4 | NLRC4 ATPase Activity | No significant inhibition[1] | This compound does not affect the ATPase activity of purified NLRC4.[1] |
| Salmonella-induced Activation | No significant inhibition[1] | Does not inhibit NLRC4 inflammasome activation in response to Salmonella infection.[1] | |
| AIM2 | dsDNA-induced Activation | No significant inhibition[1] | Has no effect on AIM2 inflammasome activation induced by cytosolic double-stranded DNA.[1] |
| NLRP1 | NLRP1 ATPase Activity | No significant inhibition[1] | Does not inhibit the ATPase activity of purified NLRP1.[1] |
Signaling Pathways
To understand the specific action of this compound, it is essential to visualize the signaling cascades of the targeted and non-targeted inflammasomes.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the specificity and mechanism of action of this compound.
In Vitro NLRP3 Inflammasome Activation in Bone Marrow-Derived Macrophages (BMDMs)
This protocol describes the standard two-signal method for activating the NLRP3 inflammasome in primary mouse macrophages.
Materials:
-
Bone marrow cells from C57BL/6 mice
-
DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF
-
LPS (Lipopolysaccharide) from E. coli O111:B4
-
NLRP3 activators: ATP (5 mM), Nigericin (10 µM), or MSU crystals (250 µg/mL)
-
This compound (dissolved in DMSO)
-
Opti-MEM
-
Phosphate-buffered saline (PBS)
-
ELISA kit for mouse IL-1β
-
Reagents for Western blotting
Procedure:
-
BMDM Differentiation: Culture bone marrow cells in DMEM with M-CSF for 6-7 days to differentiate them into macrophages.
-
Cell Seeding: Seed BMDMs in 12-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
Priming (Signal 1): Replace the medium with fresh DMEM and prime the cells with LPS (1 µg/mL) for 4 hours.
-
Inhibitor Treatment: Pre-incubate the primed cells with varying concentrations of this compound or vehicle (DMSO) for 30-60 minutes.
-
Activation (Signal 2): Replace the medium with Opti-MEM containing the respective NLRP3 activator (ATP, Nigericin, or MSU) and incubate for the specified time (e.g., 30 minutes for ATP/Nigericin, 6 hours for MSU).
-
Sample Collection:
-
Collect the cell culture supernatants for IL-1β measurement by ELISA.
-
Lyse the cells with appropriate lysis buffer for Western blot analysis of caspase-1 cleavage.
-
-
Analysis:
-
Quantify IL-1β concentration in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Perform Western blotting on cell lysates to detect the cleaved p20 subunit of caspase-1.
-
ASC Oligomerization Assay
This assay directly visualizes the formation of the ASC speck, a hallmark of inflammasome activation.
Materials:
-
Primed and activated BMDMs (from the protocol above)
-
Ice-cold PBS
-
Lysis buffer (e.g., Triton X-100 based)
-
Cross-linker: Disuccinimidyl suberate (DSS)
-
Laemmli sample buffer
-
Reagents for SDS-PAGE and Western blotting
-
Anti-ASC antibody
Procedure:
-
Cell Lysis: After inflammasome activation, wash the cells with ice-cold PBS and lyse them on ice.
-
Pelleting the Insoluble Fraction: Centrifuge the lysates at a low speed (e.g., 6000 x g) to pellet the insoluble fraction containing the large ASC specks.
-
Washing: Wash the pellet with PBS to remove soluble proteins.
-
Cross-linking: Resuspend the pellet in PBS and add DSS to a final concentration of 2 mM. Incubate at room temperature for 30 minutes to cross-link the ASC monomers within the oligomer.
-
Sample Preparation: Stop the cross-linking reaction and centrifuge to pellet the cross-linked specks. Resuspend the pellet in Laemmli sample buffer.
-
Western Blotting:
-
Run the samples on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-ASC antibody.
-
ASC monomers will appear at ~22 kDa, while oligomers will be visible as a high-molecular-weight smear or distinct bands corresponding to dimers, trimers, and larger complexes. A reduction in the high-molecular-weight species in this compound treated samples indicates inhibition of ASC oligomerization.
-
Co-Immunoprecipitation of NLRP3 and ASC
This technique is used to assess the interaction between NLRP3 and its downstream adaptor protein ASC.
Materials:
-
Primed and activated BMDMs
-
Immunoprecipitation (IP) lysis buffer
-
Anti-NLRP3 antibody or Anti-ASC antibody
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Reagents for Western blotting
Procedure:
-
Cell Lysis: Lyse the cells with IP lysis buffer containing protease inhibitors.
-
Pre-clearing: Incubate the cell lysates with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an anti-NLRP3 antibody (or anti-ASC) overnight at 4°C with gentle rotation.
-
Capture: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer or by boiling in Laemmli sample buffer.
-
Western Blotting: Analyze the eluted samples by Western blotting using antibodies against both NLRP3 and ASC. The presence of ASC in the NLRP3 immunoprecipitate (and vice-versa) confirms their interaction. A decrease in the co-precipitated protein in this compound-treated samples demonstrates the inhibitory effect of the compound on the NLRP3-ASC interaction.
Experimental Workflow Visualization
Conclusion
This compound stands out as a highly specific inhibitor of the NLRP3 inflammasome. Its direct interaction with the NLRP3 protein and lack of off-target effects on other inflammasome pathways make it an indispensable tool for inflammatory research. The detailed protocols and conceptual frameworks provided in this guide are intended to empower researchers to effectively utilize this compound in their studies and to facilitate the development of novel therapeutics for NLRP3-associated inflammatory disorders.
References
A Technical Guide to CY-09: A Direct NLRP3 Inflammasome Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of CY-09, a selective and direct inhibitor of the NLRP3 inflammasome. The information is intended for researchers, scientists, and professionals involved in drug development and the study of inflammatory diseases.
Introduction to this compound and the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system. Its aberrant activation is implicated in a wide range of inflammatory disorders, including cryopyrin-associated autoinflammatory syndromes (CAPS), type 2 diabetes, gout, and neurodegenerative diseases.[1][2][3][4] The activation of the NLRP3 inflammasome is a two-step process: a priming signal (Signal 1) and an activation signal (Signal 2).[1][5] This process leads to the activation of caspase-1, which in turn cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms, and can also induce a form of programmed cell death called pyroptosis.[1][6]
This compound has been identified as a small-molecule inhibitor that directly targets the NLRP3 protein, offering a promising therapeutic strategy for NLRP3-driven diseases.[2][7]
Mechanism of Action
This compound exerts its inhibitory effect by directly binding to the NLRP3 protein. Specifically, it targets the Walker A motif, which is the ATP-binding site within the NACHT domain of NLRP3.[2][8] This binding event has a dissociation constant (Kd) of 500 nM. By occupying the ATP-binding site, this compound inhibits the intrinsic ATPase activity of NLRP3.[2][8] The ATPase activity of NLRP3 is essential for its oligomerization and the subsequent assembly of the inflammasome complex.[2] Consequently, by inhibiting NLRP3's ATPase activity, this compound effectively blocks NLRP3 oligomerization, the recruitment of the adaptor protein ASC, and the activation of caspase-1.[2] This mechanism has been shown to be specific to the NLRP3 inflammasome, with no inhibitory activity observed against other inflammasomes such as AIM2 and NLRC4.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Activity and Selectivity
| Parameter | Species | Value | Notes |
|---|---|---|---|
| Binding Affinity (Kd) | Human | 500 nM | Direct binding to recombinant NLRP3 pyrin domain. |
| NLRP3 ATPase Inhibition | N/A | 0.1 - 1 µM | Inhibition of purified NLRP3 ATPase activity.[2] |
| IL-1β Secretion Inhibition | Mouse | 1 - 10 µM | Dose-dependent inhibition in LPS-primed bone marrow-derived macrophages (BMDMs) stimulated with MSU, nigericin, or ATP.[2][7] |
| Selectivity | Mouse | No effect | Did not inhibit AIM2 or NLRC4 inflammasome activation in BMDMs.[2] |
Table 2: Pharmacokinetics
| Parameter | Species | Administration | Value |
|---|---|---|---|
| Half-life (t½) | Mouse | i.v. or oral | 2.4 h[9] |
| Bioavailability | Mouse | oral | 72%[9] |
| Area Under the Curve (AUC) | Mouse | i.v. or oral | 8,232 (h·ng)/ml[9] |
| Microsomal Stability (t½) | Human | N/A | >145 min[2][9] |
| Microsomal Stability (t½) | Mouse | N/A | >145 min[2][9] |
Table 3: Cytochrome P450 Inhibition
| Enzyme | IC50 (µM) |
|---|---|
| CYP1A2 | 18.9[9] |
| CYP2C9 | 8.18[9] |
| CYP2C19 | >50[9] |
| CYP2D6 | >50[9] |
| CYP3A4 | 26.0[9] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and replication of findings.
This protocol describes the assessment of this compound's ability to inhibit NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs).
-
Cell Culture:
-
Harvest bone marrow cells from mice and differentiate into macrophages (BMDMs) using M-CSF.
-
Plate 5 x 10^5 BMDMs per well in 12-well plates.[9]
-
-
Priming:
-
Stimulate the BMDMs with 50 ng/ml lipopolysaccharide (LPS) for 3 hours to upregulate the expression of NLRP3 and pro-IL-1β.[9]
-
-
Inhibitor Treatment:
-
Add this compound at various concentrations (e.g., 1, 5, and 10 µM) to the cell culture and incubate for 30 minutes.[9]
-
-
NLRP3 Activation:
-
Analysis:
-
Collect the cell culture supernatants and cell lysates.
-
Analyze the supernatants for cleaved caspase-1 (p20) and mature IL-1β by immunoblotting and ELISA.[10]
-
Analyze the cell lysates for pro-caspase-1 and pro-IL-1β by immunoblotting to ensure that the inhibitor does not affect the priming step.[10]
-
This assay directly measures the effect of this compound on the enzymatic activity of NLRP3.
-
Protein Purification:
-
Express and purify recombinant NLRP3 protein.
-
-
Assay Reaction:
-
In a reaction buffer, incubate the purified NLRP3 protein with ATP.
-
Add this compound at various concentrations (e.g., 0.1 - 1 µM) to the reaction mixture.[2]
-
-
Phosphate Detection:
-
Measure the release of free phosphate from ATP hydrolysis using a colorimetric assay, such as a malachite green-based phosphate assay.
-
-
Data Analysis:
-
Calculate the rate of ATP hydrolysis at each concentration of this compound to determine the inhibitory effect.
-
This assay visualizes the effect of this compound on the formation of ASC specks, a hallmark of inflammasome assembly.
-
Cell Treatment:
-
Prime and treat BMDMs with this compound as described in section 4.1.
-
Stimulate with an NLRP3 activator like nigericin.
-
-
Cell Lysis and Cross-linking:
-
Lyse the cells in a buffer containing a cross-linking agent to stabilize the ASC oligomers.
-
-
Immunoblotting:
-
Separate the cross-linked lysates by SDS-PAGE and perform an immunoblot for ASC.
-
ASC oligomers will appear as higher molecular weight bands.
-
In Vivo Efficacy
This compound has demonstrated therapeutic efficacy in several mouse models of NLRP3-driven diseases.
-
Cryopyrin-Associated Autoinflammatory Syndrome (CAPS): Treatment with this compound showed remarkable therapeutic effects and prevented neonatal lethality in a mouse model of CAPS.[2]
-
Type 2 Diabetes: In a diet-induced mouse model of type 2 diabetes, this compound administration reversed metabolic disorders by inhibiting NLRP3-dependent inflammation.[2][11]
-
Gout: In a model of MSU-induced peritonitis, this compound treatment efficiently suppressed IL-1β production and neutrophil influx.[2][12]
Conclusion
This compound is a potent, selective, and direct inhibitor of the NLRP3 inflammasome with a well-defined mechanism of action. Its favorable pharmacokinetic profile and demonstrated efficacy in various preclinical models of inflammatory diseases highlight its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the key data and methodologies associated with the discovery and development of this compound, serving as a valuable resource for the scientific and drug development communities. Further investigation into its clinical potential is warranted.
References
- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 2. rupress.org [rupress.org]
- 3. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NLRP3 Inflammasome Inhibitors for Antiepileptogenic Drug Discovery and Development | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Inflammasomes: A preclinical assessment of targeting in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. This compound Inhibits NLRP3 Inflammasome Activation to Relieve Pain via TRPA1 - PMC [pmc.ncbi.nlm.nih.gov]
CY-09's chemical structure and properties
An In-depth Technical Guide to CY-09: A Direct NLRP3 Inflammasome Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound, a selective and direct inhibitor of the NLRP3 inflammasome. Detailed experimental protocols and quantitative data are presented to support further research and development of this compound.
Chemical Structure and Properties
This compound is a small molecule inhibitor with the following chemical characteristics:
Chemical Structure:
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 4-[[4-Oxo-2-thioxo-3-[[3-(trifluoromethyl)phenyl]methyl]-5-thiazolidinylidene]methyl]benzoic acid | [1][2] |
| Molecular Formula | C₁₉H₁₂F₃NO₃S₂ | [1][3][4] |
| Molecular Weight | 423.43 g/mol | [1][3][4] |
| CAS Number | 1073612-91-5 | [1][3][4] |
| Appearance | Crystalline solid | |
| Solubility | Soluble in DMSO and DMF | [3] |
| SMILES | O=C(O)c1ccc(/C=C/2\SC(=S)N(Cc3cccc(c3)C(F)(F)F)C2=O)cc1 | [4] |
| InChI | InChI=1S/C19H12F3NO3S2/c20-19(21,22)14-3-1-2-12(8-14)10-23-16(24)15(28-18(23)27)9-11-4-6-13(7-5-11)17(25)26/h1-9H,10H2,(H,25,26) |
Mechanism of Action: Targeting the NLRP3 Inflammasome
This compound is a potent and selective inhibitor of the NLRP3 inflammasome. Its mechanism of action involves the direct binding to the ATP-binding motif within the NACHT domain of the NLRP3 protein.[5][6] This interaction inhibits the ATPase activity of NLRP3, a critical step for its oligomerization and the subsequent assembly of the inflammasome complex.[5][6] By preventing inflammasome assembly, this compound effectively blocks the activation of caspase-1 and the maturation and secretion of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[5][6]
NLRP3 Inflammasome Signaling Pathway
The NLRP3 inflammasome is a key component of the innate immune system, activated by a two-step process: priming (Signal 1) and activation (Signal 2).
Quantitative Data
Table 2: In Vitro and In Vivo Efficacy of this compound
| Parameter | Value | Model System | Reference |
| Binding Affinity (Kd) | 500 nM | Purified NLRP3 protein | [3][4] |
| IC₅₀ (CYP1A2) | 18.9 µM | Human liver microsomes | [7] |
| IC₅₀ (CYP2C9) | 8.18 µM | Human liver microsomes | [7] |
| IC₅₀ (CYP2C19) | >50 µM | Human liver microsomes | [7] |
| IC₅₀ (CYP2D6) | >50 µM | Human liver microsomes | [7] |
| IC₅₀ (CYP3A4) | 26.0 µM | Human liver microsomes | [7] |
| Inhibition of IL-1β Secretion | Dose-dependent (1-10 µM) | LPS-primed BMDMs (activated with MSU, nigericin, ATP) | [5][6] |
| Inhibition of Neutrophil Influx | Significant reduction at 40 mg/kg (i.p.) | Mouse model of MSU-induced peritonitis | [5][8] |
| Reduction of Serum IL-1β | Significant reduction at 40 mg/kg (i.p.) | Mouse model of MSU-induced peritonitis | [5][8] |
| Oral Bioavailability | 72% | C57BL/6J mice | [7] |
| Half-life (in vivo) | 2.4 hours | C57BL/6J mice | [7] |
Experimental Protocols
In Vitro NLRP3 Inflammasome Activation Assay
This protocol describes the induction of NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs) and its inhibition by this compound.
Methodology:
-
Cell Culture: Bone marrow cells are harvested from the femurs and tibias of C57BL/6 mice and differentiated into bone marrow-derived macrophages (BMDMs) by culturing for 7 days in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF.
-
Priming: BMDMs are seeded in 24-well plates at a density of 5 x 10⁵ cells per well and primed with 500 ng/mL of lipopolysaccharide (LPS) for 4 hours.
-
Inhibition: After priming, cells are pre-treated with various concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) for 30 minutes.
-
Activation: NLRP3 inflammasome is activated by adding 5 mM ATP for 1 hour or 150 µg/mL monosodium urate (MSU) crystals for 6 hours.
-
Sample Collection: Supernatants are collected for cytokine analysis, and cell lysates are prepared for Western blot analysis.
-
Analysis:
-
ELISA: IL-1β levels in the supernatants are quantified using a commercial ELISA kit according to the manufacturer's instructions.
-
Western Blot: Proteins from cell lysates and supernatants are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with antibodies against caspase-1 (to detect the cleaved p20 subunit) and a loading control (e.g., β-actin).
-
In Vivo Mouse Model of Gouty Arthritis
This protocol describes the induction of acute gouty inflammation in mice using MSU crystals and the evaluation of this compound's therapeutic efficacy.
Methodology:
-
Animals: Male C57BL/6 mice (8-10 weeks old) are used.
-
Treatment: Mice are intraperitoneally (i.p.) injected with this compound (e.g., 40 mg/kg) or vehicle.
-
Induction of Peritonitis: 30 minutes after treatment, mice are i.p. injected with 1 mg of MSU crystals suspended in 200 µL of sterile PBS.
-
Sample Collection: 6 hours after MSU injection, mice are euthanized. Peritoneal lavage is performed by injecting 5 mL of cold PBS into the peritoneal cavity and collecting the fluid. Blood is collected via cardiac puncture.
-
Analysis:
-
Neutrophil Influx: The number of neutrophils (Ly6G⁺CD11b⁺ cells) in the peritoneal lavage fluid is determined by flow cytometry.
-
Cytokine Measurement: IL-1β levels in the peritoneal lavage fluid and serum are quantified by ELISA.
-
Conclusion
This compound is a well-characterized, selective, and direct inhibitor of the NLRP3 inflammasome with demonstrated efficacy in both in vitro and in vivo models of inflammation. Its favorable pharmacokinetic profile and potent inhibitory activity make it a valuable tool for research into NLRP3-driven diseases and a promising candidate for further therapeutic development. The detailed protocols provided in this guide are intended to facilitate the investigation of this compound and other NLRP3 inhibitors in various experimental settings.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. rndsystems.com [rndsystems.com]
- 4. CY 09 | Inflammasomes | Tocris Bioscience [tocris.com]
- 5. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
CY-09 in Inflammatory Disease Models: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth review of the preclinical data for CY-09, a selective and direct inhibitor of the NLRP3 inflammasome, in various inflammatory disease models. This compound targets the ATP-binding motif of the NLRP3 NACHT domain, inhibiting its ATPase activity and subsequent inflammasome assembly and activation.[1][2][3][4] This specific mechanism of action makes this compound a promising therapeutic candidate for a range of NLRP3-driven diseases.[1][3]
Mechanism of Action of this compound
This compound directly binds to the Walker A motif within the NACHT domain of NLRP3, which is essential for ATP hydrolysis.[3] By inhibiting the ATPase activity of NLRP3, this compound prevents the conformational changes required for its oligomerization and the subsequent recruitment of the adaptor protein ASC and pro-caspase-1.[1][2] This ultimately blocks the maturation and secretion of the pro-inflammatory cytokines IL-1β and IL-18.[5] Studies have shown that this compound is highly selective for NLRP3 and does not inhibit other inflammasomes such as AIM2 and NLRC4.[1]
In Vitro Efficacy of this compound
This compound has demonstrated potent and dose-dependent inhibition of NLRP3 inflammasome activation in various in vitro models.
| Cell Type | Activator(s) | This compound Concentration(s) | Readout(s) | Key Findings |
| Bone Marrow-Derived Macrophages (BMDMs) | LPS + ATP, MSU, Nigericin | 1-10 µM | Caspase-1 activation, IL-1β secretion | Dose-dependent inhibition of NLRP3 activation.[2] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | LPS + Nigericin | Dose-dependent | Caspase-1 activation, IL-1β production | Effective suppression of NLRP3 inflammasome in human cells.[1] |
| THP-1 cells (human monocytic cell line) | LPS + Nigericin | Not specified | NLRP3 inflammasome activation | Efficient inhibition of NLRP3 activation.[1] |
Experimental Protocol: In Vitro Inhibition of NLRP3 Inflammasome Activation in BMDMs
-
Cell Culture: Bone marrow cells are harvested from C57BL/6J mice and differentiated into macrophages (BMDMs) over 7 days in DMEM supplemented with 10% FBS and 20% L929 cell-conditioned medium.
-
Priming: BMDMs are plated in 12-well plates and primed with 50 ng/mL lipopolysaccharide (LPS) for 3 hours to upregulate NLRP3 and pro-IL-1β expression.[6]
-
Inhibitor Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control for 30 minutes.[6]
-
NLRP3 Activation: The NLRP3 inflammasome is activated by adding one of the following stimuli:
-
Analysis:
-
Supernatants are collected to measure IL-1β and IL-18 levels by ELISA.
-
Cell lysates are prepared to analyze caspase-1 activation (cleavage) by Western blot.
-
In Vivo Efficacy of this compound in Inflammatory Disease Models
This compound has demonstrated significant therapeutic effects in several preclinical models of inflammatory diseases.
Cryopyrin-Associated Autoinflammatory Syndrome (CAPS)
| Animal Model | This compound Dosage & Administration | Key Findings |
| NLRP3 R258W mutant mice | 40 mg/kg, i.p. | Increased survival of neonatal mice.[2] |
Type 2 Diabetes (T2D)
| Animal Model | This compound Dosage & Administration | Key Findings |
| High-fat diet (HFD)-induced diabetic C57BL/6J mice | 5 and 10 mg/kg, i.v. or oral | Improved glucose tolerance and insulin sensitivity; reduced hepatic steatosis.[6][7] |
| 3xTg-AD mice (model for Alzheimer's with metabolic dysfunction) | Not specified | Restored cerebral glucose metabolism and improved cognitive function.[8][9] |
Gout
| Animal Model | This compound Dosage & Administration | Key Findings |
| MSU-induced peritonitis in C57BL/6J mice | 40 mg/kg, i.p. | Suppressed IL-1β production and neutrophil influx in the peritoneal cavity.[1][5] |
Inflammatory Pain
| Animal Model | This compound Dosage & Administration | Key Findings |
| LPS or formalin-induced inflammatory pain in mice | i.p. injection (dosage not specified in abstract) | Reduced thermal hyperalgesia and licking time; decreased production of inflammatory cytokines (IL-6, TNF-α, IL-1β).[7][10] |
Osteoarthritis (OA)
| Animal Model | This compound Dosage & Administration | Key Findings |
| Destabilization of the medial meniscus (DMM)-induced OA in mice | Not specified | Protected chondrocytes from inflammation and attenuated OA development.[11] |
Experimental Protocol: Monosodium Urate (MSU)-Induced Gout Model
-
Animals: C57BL/6J mice are used for this model.
-
This compound Administration: Mice are intraperitoneally (i.p.) injected with this compound (40 mg/kg) or a vehicle control 30 minutes prior to the MSU challenge.[12]
-
Induction of Gouty Arthritis: Mice are injected with 0.5 mg of MSU crystals in 20 µL of PBS into the footpad or knee joint.
-
Assessment of Inflammation:
-
At 6 hours post-MSU injection, peritoneal lavage is performed to collect peritoneal cells.[12]
-
Neutrophil influx is quantified by flow cytometry or by counting cells in the lavage fluid.
-
IL-1β levels in the lavage fluid are measured by ELISA.
-
Joint swelling is measured using a caliper at various time points.
-
Pharmacokinetics
Pharmacokinetic studies in C57BL/6J mice have shown that this compound has favorable properties for in vivo applications. Following a single intravenous or oral dose, this compound exhibits a half-life of 2.4 hours, an AUC of 8,232 (h·ng)/ml, and an oral bioavailability of 72%.[5][6]
Conclusion
This compound is a potent and selective inhibitor of the NLRP3 inflammasome with a well-defined mechanism of action. The preclinical data summarized in this guide demonstrate its therapeutic potential across a range of inflammatory disease models, including autoinflammatory disorders, metabolic diseases, and arthritis. Its favorable pharmacokinetic profile further supports its development as a clinical candidate for NLRP3-driven pathologies. Further research is warranted to translate these promising preclinical findings into clinical applications.
References
- 1. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rupress.org [rupress.org]
- 4. CY 09 | Inflammasomes | Tocris Bioscience [tocris.com]
- 5. mdpi.com [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound Inhibits NLRP3 Inflammasome Activation to Relieve Pain via TRPA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibiting NLRP3 Inflammasome Activation by this compound Helps to Restore Cerebral Glucose Metabolism in 3×Tg-AD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound attenuates the progression of osteoarthritis via inhibiting NLRP3 inflammasome-mediated pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. file.glpbio.com [file.glpbio.com]
Methodological & Application
CY-09: In Vitro Application Notes and Protocols for NLRP3 Inflammasome Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
CY-09 is a potent and selective small-molecule inhibitor of the NLRP3 inflammasome.[1][2] This document provides detailed application notes and experimental protocols for the in vitro use of this compound to study NLRP3-driven inflammation. It includes information on the mechanism of action, recommended cell-based assay protocols, and key quantitative data.
Mechanism of Action
This compound directly targets the NLRP3 protein, a key component of the inflammasome complex involved in innate immunity and various inflammatory diseases.[2][3] Its mechanism of action involves the following key steps:
-
Direct Binding: this compound binds to the ATP-binding motif (Walker A motif) within the NACHT domain of the NLRP3 protein.[1][4]
-
Inhibition of ATPase Activity: This binding competitively inhibits the ATPase activity of NLRP3, which is essential for its activation.[2][3][4]
-
Suppression of Inflammasome Assembly: By inhibiting NLRP3's enzymatic activity, this compound prevents the subsequent oligomerization of NLRP3 and the recruitment of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD).[1][2] This ultimately blocks the assembly of the functional inflammasome complex.
-
Blockade of Pro-inflammatory Cytokine Release: The inhibition of inflammasome assembly prevents the activation of caspase-1, which in turn blocks the cleavage and secretion of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1][5]
Caption: this compound inhibits the NLRP3 inflammasome pathway.
Quantitative Data Summary
The following tables summarize key quantitative data for the in vitro use of this compound.
Table 1: In Vitro Efficacy
| Parameter | Cell Type | Stimulus | Effective Concentration Range | Reference |
| Caspase-1 Activation Inhibition | LPS-primed BMDMs | MSU, Nigericin, ATP | 1 - 10 µM | [1] |
| IL-1β Secretion Inhibition | LPS-primed BMDMs | MSU, Nigericin, ATP | 1 - 10 µM | [1] |
| Non-canonical NLRP3 Activation Inhibition | LPS-primed BMDMs | Cytosolic LPS | 1 - 10 µM | [1] |
Table 2: Cytochrome P450 Inhibition
| Enzyme | IC50 (µM) |
| CYP1A2 | 18.9 |
| CYP2C9 | 8.18 |
| CYP2C19 | >50 |
| CYP2D6 | >50 |
| CYP3A4 | 26.0 |
Experimental Protocols
This section provides a detailed protocol for assessing the in vitro efficacy of this compound in inhibiting NLRP3 inflammasome activation in macrophages.
Materials
-
This compound (MedChemExpress, Selleck Chemicals)
-
Lipopolysaccharide (LPS)
-
NLRP3 activators:
-
Monosodium urate (MSU) crystals
-
Nigericin
-
ATP
-
-
Bone Marrow-Derived Macrophages (BMDMs) or Peripheral Blood Mononuclear Cells (PBMCs)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS and antibiotics)
-
12-well cell culture plates
-
Reagents for ELISA (for IL-1β detection) or Western Blot (for caspase-1 cleavage)
Experimental Workflow
Caption: In vitro workflow for assessing this compound efficacy.
Step-by-Step Protocol
-
Cell Plating:
-
Priming:
-
Inhibitor Treatment:
-
NLRP3 Inflammasome Activation:
-
Sample Collection and Analysis:
-
Following stimulation, collect the cell culture supernatants to measure the secretion of IL-1β using an ELISA kit according to the manufacturer's instructions.
-
Lyse the cells to prepare protein extracts for Western blot analysis to detect the cleaved (active) form of caspase-1.
-
Specificity of this compound
It is important to note that this compound is a specific inhibitor of the NLRP3 inflammasome.[2] In vitro studies have shown that it does not inhibit other inflammasomes, such as AIM2 and NLRC4.[2] This specificity makes it a valuable tool for dissecting the role of the NLRP3 inflammasome in various inflammatory pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rupress.org [rupress.org]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The Selective NLRP3-Inflammasome Inhibitor this compound Ameliorates Kidney Injury in Diabetic Nephropathy by Inhibiting NLRP3- inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CY-09 in Cell Culture Experiments
Introduction
CY-09 is a potent, selective, and direct inhibitor of the NLRP3 (NOD-like receptor protein 3) inflammasome.[1][2] Its mechanism of action involves binding directly to the ATP-binding motif (Walker A motif) within the NACHT domain of the NLRP3 protein.[3][4][5][6] This interaction inhibits the intrinsic ATPase activity of NLRP3, which is a critical step for its oligomerization and the subsequent assembly of the inflammasome complex.[1][2][3] By preventing inflammasome assembly, this compound effectively blocks the activation of caspase-1 and the subsequent maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[1][3] Notably, this compound has been shown to be specific for the NLRP3 inflammasome, with no significant effect on AIM2 or NLRC4 inflammasomes, nor on the initial priming step of NLRP3 activation induced by lipopolysaccharide (LPS).[1][3]
These properties make this compound a valuable tool for researchers studying the role of the NLRP3 inflammasome in various physiological and pathological processes, including inflammatory disorders, metabolic diseases, and neurodegenerative conditions.[3][7][8]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the use of this compound in in vitro experiments.
Table 1: In Vitro Efficacy and Binding Affinity of this compound
| Parameter | Value | Cell Type/System | Notes |
| Effective Concentration Range | 1 - 10 µM | LPS-primed Bone Marrow-Derived Macrophages (BMDMs) | Dose-dependently inhibits caspase-1 activation and IL-1β secretion induced by MSU, nigericin, and ATP.[1][2][3] |
| IC50 for IL-1β Release | ~6 µM | Bone Marrow-Derived Macrophages (BMDMs) | [5][6] |
| Binding Affinity (Kd) | 500 nM | Purified NLRP3 Protein | Directly binds to the ATP-binding motif of the NLRP3 NACHT domain.[9] |
| Inhibitory Concentration | 1 µM | THP-1 cells | Inhibits NLRP3 inflammasome activation induced by nigericin.[9] |
Table 2: IC50 Values of this compound against Cytochrome P450 Enzymes
| Enzyme | IC50 (µM) | Notes |
| CYP1A2 | 18.9 | [10] |
| CYP2C9 | 8.18 | [10] |
| CYP2C19 | >50 | [10] |
| CYP2D6 | >50 | [10] |
| CYP3A4 | 26.0 | [10] |
Signaling Pathway
The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the mechanism of inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 6. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibiting NLRP3 Inflammasome Activation by this compound Helps to Restore Cerebral Glucose Metabolism in 3×Tg-AD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Inhibits NLRP3 Inflammasome Activation to Relieve Pain via TRPA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. selleckchem.com [selleckchem.com]
Application Notes and Protocols for CY-09 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of CY-09, a selective and direct inhibitor of the NLRP3 inflammasome, in various mouse models of inflammatory diseases. The included protocols are based on published research and are intended to serve as a guide for designing and executing preclinical studies.
Mechanism of Action
This compound directly targets the NLRP3 protein, a key component of the inflammasome complex. Specifically, it binds to the ATP-binding motif within the NACHT domain of NLRP3.[1][2][3] This binding action inhibits the ATPase activity of NLRP3, which is a critical step for its oligomerization and the subsequent assembly of the inflammasome.[1][2][3] By preventing inflammasome activation, this compound effectively blocks the cleavage of caspase-1 and the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[1][2][3]
Below is a diagram illustrating the signaling pathway of NLRP3 inflammasome activation and the inhibitory action of this compound.
References
Preparation of CY-09 Stock Solution in DMSO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of the NLRP3 inhibitor, CY-09, in dimethyl sulfoxide (DMSO). Adherence to these guidelines will ensure the integrity and proper concentration of the compound for reproducible experimental results.
Quantitative Data Summary
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Parameter | Value | Source(s) |
| Molecular Weight | 423.43 g/mol | [1][2] |
| CAS Number | 1073612-91-5 | [2] |
| Solubility in DMSO | 15 mg/mL to 85 mg/mL | [1][3] |
| Soluble to 20 mM with gentle warming | ||
| Recommended Stock Solution Concentration | 10 mM to 20 mM | |
| Storage of Powder | -20°C for up to 3 years | [2] |
| Storage of Stock Solution in DMSO | -20°C for up to 3 months | [1] |
| -80°C for up to 6 months | [4] | |
| Typical Working Concentration | 1 µM to 10 µM | [4] |
Experimental Protocol
This protocol outlines the step-by-step procedure for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, nuclease-free pipette tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, and lab coat
Procedure:
-
Preparation: Before starting, ensure a clean and dry workspace. It is recommended to perform the weighing and initial dissolution in a chemical fume hood. Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weighing this compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.23 mg of this compound.
-
Calculation:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 423.43 g/mol x 1000 mg/g = 4.23 mg
-
-
-
Dissolution in DMSO:
-
Carefully transfer the weighed this compound powder into a sterile amber microcentrifuge tube.
-
Add the calculated volume of high-purity DMSO to the tube. For a 10 mM solution with 4.23 mg of this compound, add 1 mL of DMSO.
-
Cap the tube securely.
-
-
Ensuring Complete Dissolution:
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that no solid particles are visible.
-
If the compound does not fully dissolve, gentle warming in a water bath (not exceeding 40°C) or brief sonication can be applied.
-
-
Aliquoting and Storage:
-
Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This will minimize freeze-thaw cycles and protect the compound from light.
-
Label each aliquot clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 6 months).[1][4]
-
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for preparing the stock solution.
Caption: Mechanism of this compound inhibition of the NLRP3 inflammasome.
Caption: Workflow for this compound stock solution preparation.
References
Application Notes and Protocols: Utilizing LPS Priming for the Study of CY-09 in Macrophages
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NLRP3 inflammasome is a critical component of the innate immune system, playing a pivotal role in the inflammatory response to both pathogenic invasion and sterile tissue damage. Its dysregulation is implicated in a wide range of inflammatory diseases, making it a key target for therapeutic intervention. Activation of the NLRP3 inflammasome is a two-step process. The first "priming" signal, often initiated by microbial components like lipopolysaccharide (LPS) through Toll-like receptor 4 (TLR4), leads to the upregulation of NLRP3 and pro-interleukin (IL)-1β transcription via the NF-κB pathway. The second activation signal, triggered by a variety of stimuli including ATP, nigericin, or crystalline substances, induces the assembly of the NLRP3 inflammasome complex. This complex, composed of NLRP3, the adaptor protein ASC, and pro-caspase-1, facilitates the autocatalytic cleavage of pro-caspase-1 into its active form. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted from the cell.
CY-09 is a potent and specific small-molecule inhibitor of the NLRP3 inflammasome.[1][2] It directly targets the ATP-binding site (Walker A motif) within the NACHT domain of NLRP3, thereby inhibiting its ATPase activity.[3][4] This action effectively prevents the oligomerization and assembly of the NLRP3 inflammasome, blocking the subsequent activation of caspase-1 and the release of IL-1β and IL-18.[2][3][5] Notably, this compound does not interfere with the initial LPS-induced priming step.[2][5]
These application notes provide detailed protocols for utilizing LPS priming in conjunction with this compound treatment in macrophage cell culture systems to study the inhibition of the NLRP3 inflammasome. The provided methodologies and data will be valuable for researchers investigating NLRP3-driven inflammation and for professionals in drug development exploring novel anti-inflammatory therapeutics.
Data Presentation
Table 1: In Vitro Inhibition of NLRP3 Inflammasome by this compound in Macrophages
| Cell Type | Priming Agent (Concentration, Time) | Activator (Concentration, Time) | This compound Concentration (µM) | Readout | Inhibition | IC50 (µM) | Reference |
| Mouse Bone Marrow-Derived Macrophages (BMDMs) | LPS (50 ng/mL, morning) | Nigericin | 1, 5, 10 | IL-1β Secretion | Dose-dependent | ~6 | [1][3] |
| Mouse Bone Marrow-Derived Macrophages (BMDMs) | LPS (50 ng/mL, morning) | Monosodium Urate (MSU) | 1, 5, 10 | IL-1β Secretion | Dose-dependent | Not specified | [2][5] |
| Mouse Bone Marrow-Derived Macrophages (BMDMs) | LPS (50 ng/mL, morning) | ATP | 1, 5, 10 | IL-1β Secretion | Dose-dependent | Not specified | [2][5] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Pam3CSK4 (400 ng/mL, morning) | Not specified | 1, 5, 10 | Not specified | Not specified | Not specified | [3] |
| Synovial Fluid Cells (from Gout Patients) | Endogenous | Endogenous | Various doses | IL-1β Secretion | Dose-dependent | Not specified | [1] |
Experimental Protocols
Protocol 1: In Vitro NLRP3 Inflammasome Activation and Inhibition in Macrophages
This protocol details the priming of macrophages with LPS, subsequent activation of the NLRP3 inflammasome, and treatment with the inhibitor this compound.
Materials:
-
Macrophage cell line (e.g., THP-1) or primary macrophages (e.g., bone marrow-derived macrophages, BMDMs)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and antibiotics)
-
Lipopolysaccharide (LPS) from E. coli (e.g., 1 mg/mL stock in sterile PBS)
-
NLRP3 activator:
-
Nigericin (e.g., 10 mM stock in ethanol)
-
ATP (e.g., 100 mM stock in sterile water)
-
-
This compound (e.g., 10 mM stock in DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Multi-well cell culture plates (e.g., 12-well or 24-well)
Procedure:
-
Cell Seeding:
-
For BMDMs: Seed 5 x 10^5 cells per well in a 12-well plate in complete DMEM.
-
For THP-1 monocytes: Seed 5 x 10^5 cells per well in a 12-well plate in complete RPMI-1640. Differentiate to macrophages by treating with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours. Wash with PBS and replace with fresh complete medium for 24 hours before the experiment.
-
-
LPS Priming:
-
Aspirate the culture medium and replace it with fresh complete medium containing LPS.
-
For BMDMs: Use LPS at a final concentration of 50 ng/mL to 1 µg/mL.
-
For THP-1 derived macrophages: Use LPS at a final concentration of 1 µg/mL.
-
Incubate for 3-4 hours at 37°C in a CO2 incubator.
-
-
This compound Treatment:
-
Following LPS priming, add this compound to the desired final concentrations (e.g., 1, 5, 10 µM) to the respective wells.
-
Include a vehicle control (DMSO) for comparison.
-
Incubate for 30 minutes at 37°C.
-
-
NLRP3 Inflammasome Activation:
-
Add the NLRP3 activator to the wells.
-
Nigericin: Add to a final concentration of 10-20 µM and incubate for 30-45 minutes.
-
ATP: Add to a final concentration of 2.5-5 mM and incubate for 30 minutes.
-
Include a control group with LPS priming and this compound treatment but without an activator.
-
Include a control group with LPS priming and activator but without this compound.
-
-
Sample Collection:
-
After the incubation period, carefully collect the cell culture supernatants for cytokine analysis (e.g., ELISA).
-
Lyse the cells for protein analysis (e.g., Western blot) or RNA extraction (e.g., qPCR).
-
Protocol 2: Measurement of IL-1β and IL-18 by ELISA
Materials:
-
Human or Mouse IL-1β and IL-18 ELISA kits
-
Cell culture supernatants from Protocol 1
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions provided with the specific ELISA kit.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add standards and diluted samples (supernatants) to the wells.
-
Incubate and wash the plate.
-
Add the detection antibody.
-
Incubate and wash the plate.
-
Add the enzyme conjugate (e.g., streptavidin-HRP).
-
Incubate and wash the plate.
-
Add the substrate solution and stop the reaction.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of IL-1β and IL-18 in the samples based on the standard curve.
Protocol 3: Western Blot Analysis of NLRP3, Caspase-1, and IL-1β
Materials:
-
Cell lysates from Protocol 1
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Electrophoresis and blotting apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against NLRP3, pro-caspase-1, cleaved caspase-1 (p20), pro-IL-1β, mature IL-1β, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Determine the protein concentration of the cell lysates.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
For secreted proteins (cleaved caspase-1 and mature IL-1β), proteins from the supernatant can be concentrated (e.g., by TCA precipitation) before loading.
Protocol 4: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
qPCR instrument
-
Primers for target genes (NLRP3, IL1B, IL18) and a housekeeping gene (e.g., ACTB, GAPDH).
Primer Sequences:
| Gene | Species | Forward Primer (5' to 3') | Reverse Primer (5' to 3') | Reference |
| NLRP3 | Mouse | ATTACCCGCCCGAGAAAGG | TCATAGGAGCAGCAGCATAAATG | [6] |
| IL-1β | Mouse | GAAATGCCACCTTTTGACAGTG | TGGATGCTCTCATCAGGACAG | [6] |
| NLRP3 | Human | CCTCTCAGAGCTGGAGGAGA | AAGGAAGAGACCAGGCCAGT | Commercial |
| IL-18 | Human | TCTTCATTGACCAAGGAAATCGG | TCCGGGGTGCATTATCTCTAC | Commercial |
| ACTB | Human | CACCATTGGCAATGAGCGGTTC | AGGTCTTTGCGGATGTCCACGT | Commercial |
| GAPDH | Mouse | AGGTCGGTGTGAACGGATTTG | TGTAGACCATGTAGTTGAGGTCA | Commercial |
Procedure:
-
Extract total RNA from the cell lysates using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qPCR using the appropriate primers and qPCR master mix.
-
Analyze the gene expression data using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.
Protocol 5: Immunofluorescence Staining for ASC Speck Visualization
Materials:
-
Macrophages cultured on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against ASC
-
Fluorescently labeled secondary antibody
-
DAPI or Hoechst for nuclear staining
-
Fluorescence microscope
Procedure:
-
After the experimental treatment (Protocol 1), wash the cells on coverslips with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells with PBS.
-
Block the cells with blocking buffer for 30-60 minutes.
-
Incubate the cells with the primary anti-ASC antibody overnight at 4°C.[7][8]
-
Wash the cells with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash the cells with PBS.
-
Stain the nuclei with DAPI or Hoechst for 5-10 minutes.
-
Wash the cells with PBS.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope. ASC specks will appear as distinct, bright puncta within the cytoplasm.
Mandatory Visualization
Caption: NLRP3 Inflammasome Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Studying this compound in LPS-Primed Macrophages.
References
- 1. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thno.org [thno.org]
- 7. Microscopic Detection of ASC Inflammasomes in Bone Marrow Derived Macrophages Post Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for CY-09 in the Study of Cryopyrin-Associated Autoinflammatory Syndromes (CAPS)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing CY-09, a selective and direct inhibitor of the NLRP3 inflammasome, in the investigation of Cryopyrin-Associated Autoinflammatory Syndromes (CAPS).
Introduction to this compound and CAPS
Cryopyrin-Associated Autoinflammatory Syndromes (CAPS) are a group of rare, inherited inflammatory diseases caused by gain-of-function mutations in the NLRP3 gene. This gene encodes cryopyrin, a key component of the NLRP3 inflammasome. These mutations lead to excessive production of the pro-inflammatory cytokine interleukin-1β (IL-1β), driving symptoms such as fever, rash, joint pain, and in severe cases, organ damage.[1] Current treatments for CAPS primarily involve monoclonal antibodies that target IL-1β.[1][2]
This compound is a small molecule inhibitor that directly targets the NLRP3 protein, offering a promising alternative therapeutic strategy.[3][4] It specifically binds to the ATP-binding motif within the NACHT domain of NLRP3, thereby inhibiting its ATPase activity.[3][4] This action prevents the assembly and activation of the NLRP3 inflammasome, ultimately blocking the maturation and secretion of IL-1β.[3][5] Preclinical studies have demonstrated the therapeutic potential of this compound in mouse models of CAPS.[3][6]
Mechanism of Action of this compound
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system. Its activation is a two-step process: a priming signal (Signal 1) and an activation signal (Signal 2). Signal 1, often initiated by microbial components like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-IL-1β. Signal 2, triggered by a variety of stimuli including ATP, nigericin, or crystalline substances like monosodium urate (MSU), induces the assembly of the NLRP3 inflammasome complex. This complex consists of NLRP3, the adaptor protein ASC, and pro-caspase-1. The proximity of pro-caspase-1 molecules within the assembled inflammasome leads to its auto-cleavage and activation. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms.
This compound intervenes at the core of this process by directly inhibiting the ATPase activity of NLRP3, a critical step for its oligomerization and the subsequent recruitment of ASC and pro-caspase-1.[3][5] This targeted inhibition prevents the formation of the active inflammasome complex.
Diagram: this compound Mechanism of Action
Caption: this compound inhibits NLRP3 ATPase activity, preventing inflammasome assembly.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vitro Efficacy of this compound
| Cell Type | Stimulus | Analyte | This compound Concentration (µM) | Inhibition | Reference |
| LPS-primed BMDMs | MSU, Nigericin, ATP | Caspase-1 activation, IL-1β secretion | 1 - 10 | Dose-dependent | [4] |
| Human THP-1 cells | Nigericin | NLRP3 inflammasome activation | Not specified | Efficient inhibition | [3] |
| Human PBMCs | Nigericin | Caspase-1 activation, IL-1β production | Not specified | Dose-dependent suppression | [3] |
Table 2: In Vivo Pharmacokinetics of this compound in Mice
| Parameter | Value | Reference |
| Half-life (t½) | 2.4 hours | [7] |
| Bioavailability (oral) | 72% | [7] |
| Area Under the Curve (AUC) | 8,232 (h·ng)/mL | [7] |
Table 3: In Vivo Efficacy of this compound in a Mouse Model of Muckle-Wells Syndrome (CAPS)
| Treatment Group | Serum IL-1β (pg/mL) | Peritoneal Neutrophil Influx (cell count) | Survival Rate | Reference |
| Vehicle | ~150 | ~1.5 x 10^6 | 0% at day 25 | [2] |
| This compound (40 mg/kg) | ~25 | ~0.5 x 10^6 | Increased survival up to days 30-48 | [2][4] |
| MCC950 (40 mg/kg) | ~25 | ~0.5 x 10^6 | Not specified | [2] |
Experimental Protocols
In Vitro Protocol: Inhibition of NLRP3 Inflammasome Activation in Bone Marrow-Derived Macrophages (BMDMs)
This protocol details the procedure for assessing the inhibitory effect of this compound on NLRP3 inflammasome activation in primary mouse BMDMs.
Diagram: In Vitro Experimental Workflow
Caption: Workflow for in vitro evaluation of this compound on BMDMs.
Materials:
-
Bone marrow cells from C57BL/6 mice
-
L929-conditioned medium or recombinant M-CSF
-
DMEM supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS)
-
Nigericin, ATP, or MSU crystals
-
This compound (dissolved in DMSO)
-
Caspase-1 activity assay kit[5]
-
Reagents for Western blotting
-
Antibodies: anti-caspase-1, anti-ASC
Procedure:
-
BMDM Differentiation:
-
Cell Seeding:
-
Seed the differentiated BMDMs into 24-well plates at a density of 1 x 10^6 cells/well.
-
-
Priming (Signal 1):
-
Prime the BMDMs with 500 ng/mL LPS for 4-5 hours.[12]
-
-
This compound Treatment:
-
Pre-incubate the primed BMDMs with various concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) for 30-60 minutes.
-
-
NLRP3 Activation (Signal 2):
-
Stimulate the cells with an NLRP3 activator such as 20 µM nigericin for 1-2.5 hours, 5 mM ATP for 30-60 minutes, or 150 µg/mL MSU for 6 hours.
-
-
Sample Collection:
-
Centrifuge the plates and collect the supernatants for IL-1β ELISA and caspase-1 activity assays.
-
Lyse the remaining cells for Western blot analysis.
-
-
Analysis:
-
IL-1β ELISA: Quantify the concentration of mature IL-1β in the supernatants according to the manufacturer's protocol.[8][9]
-
Caspase-1 Activity Assay: Measure caspase-1 activity in the supernatants using a fluorometric or colorimetric assay kit.[5]
-
Western Blot: Detect the cleaved p20 subunit of caspase-1 in the cell lysates and supernatants.
-
ASC Oligomerization Assay: To confirm inhibition of inflammasome assembly, perform an ASC oligomerization assay by cross-linking ASC oligomers in the cell pellet followed by Western blotting.
-
In Vivo Protocol: this compound Treatment in a Mouse Model of CAPS
This protocol describes the use of this compound in a genetically engineered mouse model of CAPS, the Nlrp3A350VneoR mouse, which recapitulates features of Muckle-Wells Syndrome.[13][14][15]
Diagram: In Vivo Experimental Workflow
Caption: Workflow for in vivo evaluation of this compound in a CAPS mouse model.
Materials:
-
Nlrp3A350VneoR mice bred with LysM-Cre mice to induce myeloid-specific expression of the mutant Nlrp3.[16]
-
This compound
-
Vehicle solution (e.g., PBS with a solubilizing agent)
-
Monosodium urate (MSU) crystals (optional, for peritonitis model)[3][6]
-
Reagents for flow cytometry (e.g., anti-Ly6G antibody)
Procedure:
-
CAPS Mouse Model:
-
Generate Nlrp3A350VneoR LysM-Cre mice. These mice typically develop severe systemic inflammation and exhibit neonatal lethality.[16]
-
-
This compound Administration:
-
Begin daily intraperitoneal (i.p.) injections of this compound (e.g., 40 mg/kg) or vehicle in neonatal mice.[6]
-
-
Monitoring and Outcome Assessment:
-
Survival: Monitor the survival of the mice daily.
-
Body Weight: Record the body weight of the mice daily.
-
Serum IL-1β: Collect blood samples at specified time points and measure serum IL-1β levels by ELISA.[17][18]
-
Systemic Inflammation: At the end of the study, harvest organs such as the spleen and liver for histological analysis of inflammatory infiltrates.
-
-
Optional MSU-Induced Peritonitis Model:
-
To further assess in vivo NLRP3 inflammasome inhibition, an MSU-induced peritonitis model can be used.[3][6][7]
-
Administer this compound (40 mg/kg, i.p.) 30 minutes prior to i.p. injection of 1 mg MSU crystals.[19]
-
After 6-8 hours, perform a peritoneal lavage.
-
Measure IL-1β levels in the lavage fluid by ELISA.
-
Quantify neutrophil influx into the peritoneal cavity by flow cytometry using an anti-Ly6G antibody.[19]
-
Conclusion
This compound represents a valuable research tool for investigating the role of the NLRP3 inflammasome in CAPS and for the preclinical evaluation of NLRP3-targeted therapies. The protocols outlined in these application notes provide a framework for researchers to study the efficacy and mechanism of action of this compound in both in vitro and in vivo models of CAPS. These studies can contribute to a deeper understanding of CAPS pathogenesis and the development of novel therapeutic interventions.
References
- 1. A novel Nlrp3 knock-in mouse model with hyperactive inflammasome in development of lethal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Mono Sodium Urate Crystal-induced Peritonitis for in vivo Assessment of Inflammasome Activation [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. bosterbio.com [bosterbio.com]
- 6. Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mono Sodium Urate Crystal-induced Peritonitis for in vivo Assessment of Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mpbio.com [mpbio.com]
- 9. Mouse IL-1 beta ELISA Kit (BMS6002) - Invitrogen [thermofisher.com]
- 10. Frontiers | Induction of unique macrophage subset by simultaneous stimulation with LPS and IL-4 [frontiersin.org]
- 11. TLR Activation Alters Bone Marrow-Derived Macrophage Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipopolysaccharide-induced production of cytokines by bone marrow-derived macrophages: dissociation between intracellular interleukin 1 production and interleukin 1 release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Animal Models of Inflammasomopathies Reveal Roles for Innate but not Adaptive Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scantox.com [scantox.com]
- 15. 017969 - Nlrp3[A350VneoR] Strain Details [jax.org]
- 16. Nlrp3 inflammasome activation in macrophages suffices for inducing autoinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. raybiotech.com [raybiotech.com]
- 18. Mouse IL-1β(Interleukin 1 Beta) ELISA Kit - Elabscience® [elabscience.com]
- 19. Mono Sodium Urate Crystal-induced Peritonitis for in vivoAssessment of Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
Application of CY-09 in Type 2 Diabetes Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CY-09 is a potent, selective, and direct inhibitor of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.[1][2] Emerging evidence strongly implicates the activation of the NLRP3 inflammasome in the pathogenesis of type 2 diabetes (T2D) and its associated metabolic complications, including insulin resistance and diabetic nephropathy.[3][4] this compound presents a valuable pharmacological tool for investigating the role of the NLRP3 inflammasome in T2D and for evaluating its therapeutic potential. This document provides detailed application notes and protocols for the use of this compound in relevant preclinical research models.
This compound directly binds to the ATP-binding motif (Walker A motif) within the NACHT domain of NLRP3, inhibiting its ATPase activity.[5][6] This action prevents the assembly and activation of the NLRP3 inflammasome complex, subsequently blocking the cleavage of caspase-1 and the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[1][7]
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Cell Type | Stimulus | Concentration of this compound | Effect | Reference |
| IL-1β Secretion | LPS-primed Bone Marrow-Derived Macrophages (BMDMs) | ATP, MSU, Nigericin | 1-10 µM | Dose-dependent inhibition | [1] |
| Caspase-1 Activation | LPS-primed BMDMs | ATP, MSU, Nigericin | 1-10 µM | Dose-dependent inhibition | [1] |
| NLRP3 ATPase Activity | Purified human NLRP3 | N/A | 0.1-1 µM | Inhibition of free phosphate release | [5] |
In Vivo Efficacy of this compound in T2D Mouse Models
| Animal Model | Treatment | Key Findings | Reference |
| High-Fat Diet (HFD)-induced diabetic mice | 2.5 mg/kg/day for 6 weeks | Reduced fasting and fed blood glucose, decreased plasma insulin, improved glucose tolerance and insulin sensitivity, suppressed caspase-1 activation in adipose tissue, and reduced plasma IL-1β. | [8] |
| db/db mice | Not specified | Ameliorated kidney injury, reduced inflammation, oxidative stress, apoptosis, and fibrosis in the kidneys. | [4] |
| 3xTg-AD Mice (Model with insulin resistance) | 2.5 mg/kg/day for 6 weeks | Decreased fasting blood glucose and insulin levels, improved glucose and insulin tolerance. | [9][10] |
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound in inhibiting the NLRP3 inflammasome pathway.
Experimental Workflow for In Vivo Studies
Caption: General experimental workflow for evaluating this compound in a diet-induced T2D mouse model.
Experimental Protocols
In Vivo Model: High-Fat Diet (HFD)-Induced Diabetes in Mice
1. Animal Model Induction
-
Use male C57BL/6J mice, 8 weeks of age.
-
Feed the mice a high-fat diet (HFD; e.g., 60% kcal from fat) for 14-16 weeks to induce obesity, insulin resistance, and hyperglycemia.[8] A control group should be fed a normal chow diet.
-
Monitor body weight and food intake weekly.[8]
2. This compound Administration
-
Prepare this compound in a vehicle solution (e.g., 0.5% carboxymethylcellulose sodium).
-
Administer this compound daily via oral gavage or intraperitoneal injection at a dose of 2.5 mg/kg body weight for 6 weeks.[8][9]
-
The control group should receive an equivalent volume of the vehicle.
3. Glucose and Insulin Tolerance Tests (GTT & ITT)
-
Perform GTT and ITT at the end of the treatment period.[8]
-
GTT Protocol:
-
Fast mice for 6 hours (with access to water).
-
Record baseline blood glucose from the tail vein (t=0).
-
Administer D-glucose (2 g/kg body weight) via intraperitoneal injection.
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.
-
-
ITT Protocol:
-
Fast mice for 4 hours.
-
Record baseline blood glucose (t=0).
-
Administer human insulin (0.75 U/kg body weight) via intraperitoneal injection.
-
Measure blood glucose at 15, 30, 60, and 90 minutes post-injection.
-
4. Sample Collection and Analysis
-
At the end of the study, collect blood via cardiac puncture. Separate plasma and store at -80°C.
-
Harvest tissues such as white adipose tissue (WAT), liver, and kidney.[8] Snap-freeze in liquid nitrogen for molecular analysis or fix in 10% formalin for histology.
-
Plasma Analysis:
-
Measure insulin, IL-1β, TNF-α, and MCP-1 levels using commercially available ELISA kits according to the manufacturer's instructions.[8]
-
-
Western Blot Analysis:
-
Homogenize frozen tissue (e.g., WAT) in RIPA lysis buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein on a 10-12% SDS-PAGE gel.[9]
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-Caspase-1 p20, anti-NLRP3, anti-β-actin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an ECL detection system.
-
In Vitro Model: LPS-Primed Macrophages
1. Cell Culture
-
Isolate bone marrow-derived macrophages (BMDMs) from mice and culture in DMEM supplemented with 10% FBS, penicillin/streptomycin, and M-CSF.
-
Plate BMDMs in 24-well plates at a density of 1 x 10^6 cells/well and allow them to adhere.
2. Inflammasome Activation Protocol
-
Priming Step: Prime the BMDMs with Lipopolysaccharide (LPS) (1 µg/mL) for 4 hours to induce the expression of NLRP3 and pro-IL-1β.[1]
-
Inhibition Step: Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) for 30-60 minutes.[1]
-
Activation Step: Stimulate the cells with an NLRP3 activator such as ATP (5 mM for 30 min), Monosodium Urate (MSU) crystals (250 µg/mL for 6 hours), or Nigericin (10 µM for 1 hour).[1]
3. Endpoint Analysis
-
ELISA: Collect the cell culture supernatant and measure the concentration of secreted IL-1β using a commercial ELISA kit.
-
Western Blot: Lyse the cells and use the supernatant to detect cleaved Caspase-1 (p20 subunit) by Western blot. Use the cell pellet to analyze the expression of pro-caspase-1 and NLRP3.
Concluding Remarks
This compound serves as a critical tool for elucidating the role of NLRP3-mediated inflammation in the progression of type 2 diabetes. The protocols outlined above provide a framework for investigating the efficacy of this compound in relevant in vivo and in vitro models. Researchers should note that specific parameters, such as animal strain, diet composition, and this compound dosage, may require optimization based on the specific research question and experimental setup. The consistent finding across multiple studies is that this compound effectively mitigates NLRP3 inflammasome activation, leading to improved metabolic outcomes in models of T2D.[3][5][8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Frontiers | Role of the inflammasome in insulin resistance and type 2 diabetes mellitus [frontiersin.org]
- 4. The Selective NLRP3-Inflammasome Inhibitor this compound Ameliorates Kidney Injury in Diabetic Nephropathy by Inhibiting NLRP3- inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. researchgate.net [researchgate.net]
- 7. Role of the inflammasome in insulin resistance and type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibiting NLRP3 Inflammasome Activation by this compound Helps to Restore Cerebral Glucose Metabolism in 3×Tg-AD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note & Protocol: Validating the Inhibitory Effect of CY-09 on Caspase-1 Activation via Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating caspase-1, which in turn processes pro-inflammatory cytokines like IL-1β and IL-18. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. CY-09 is a potent and selective small-molecule inhibitor of the NLRP3 inflammasome.[1][2] It directly binds to the ATP-binding motif within the NACHT domain of NLRP3, inhibiting its ATPase activity.[1][3] This prevents the assembly and activation of the inflammasome complex, thereby blocking the downstream activation of caspase-1.[1][2]
This application note provides a detailed protocol for validating the inhibitory effect of this compound on caspase-1 activation in macrophages using Western blot analysis. Western blotting is a gold-standard method for detecting inflammasome activation by visualizing the cleavage of pro-caspase-1 into its active p20 subunit.[4][5][6]
Signaling Pathway
The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the proposed mechanism of inhibition by this compound.
Caption: NLRP3 inflammasome pathway and this compound inhibition mechanism.
Experimental Workflow
The overall experimental workflow for assessing the effect of this compound on caspase-1 cleavage is depicted below.
Caption: Western blot experimental workflow.
Detailed Experimental Protocol
This protocol is optimized for bone marrow-derived macrophages (BMDMs) but can be adapted for other relevant cell lines like THP-1 cells.
Materials and Reagents
-
Cells: Bone Marrow-Derived Macrophages (BMDMs) or THP-1 monocytes
-
Reagents:
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
This compound (NLRP3 inhibitor)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Pen/Strep)
-
Opti-MEM or serum-free medium
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with Protease Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4x)
-
Tris-Glycine SDS-PAGE Gels (e.g., 4-20% gradient)
-
PVDF or Nitrocellulose membranes
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary Antibodies:
-
Anti-Caspase-1 (to detect both pro-caspase-1 ~45 kDa and cleaved p20 subunit ~20 kDa)
-
Anti-β-actin or Anti-GAPDH (loading control)
-
-
HRP-conjugated Secondary Antibody
-
Enhanced Chemiluminescence (ECL) Substrate
-
Methanol
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Procedure
-
Cell Seeding and Priming:
-
Seed BMDMs or differentiated THP-1 cells in 6-well plates at a density of 1-2 x 10^6 cells/well.
-
Allow cells to adhere overnight.
-
Prime the cells with LPS (e.g., 500 ng/mL) in complete medium for 4 hours to induce the expression of pro-IL-1β and NLRP3.
-
-
Inhibitor Treatment:
-
After priming, gently wash the cells once with warm PBS.
-
Replace the medium with serum-free medium (e.g., Opti-MEM).
-
Add this compound at various concentrations (e.g., 1, 5, 10 µM) to the respective wells. Include a vehicle control (e.g., DMSO).[1]
-
Incubate for 30-60 minutes.
-
-
NLRP3 Inflammasome Activation:
-
Stimulate the cells with an NLRP3 activator. Common choices include:
-
Nigericin (5-10 µM) for 45-60 minutes.
-
ATP (2.5-5 mM) for 30-45 minutes.
-
-
Include a negative control group (primed but not activated).
-
-
Sample Collection:
-
Supernatant: Carefully collect the cell culture supernatant into a microcentrifuge tube. Centrifuge at 500 x g for 5 minutes to pellet any detached cells. Transfer the cleared supernatant to a new tube. The cleaved, active caspase-1 is secreted and will be found here.[4]
-
Cell Lysate: Wash the adherent cells twice with cold PBS. Add 100-150 µL of cold RIPA buffer (with protease inhibitors) to each well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 20 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (cell lysate). Pro-caspase-1 and the loading control will be in this fraction.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a BCA assay according to the manufacturer's instructions.
-
For supernatant samples, proteins can be concentrated using methods like methanol-chloroform precipitation if the signal is weak, or equal volumes can be loaded.[6]
-
-
Sample Preparation for SDS-PAGE:
-
Lysates: Normalize the protein concentration for all lysate samples. Mix the lysate with 4x Laemmli sample buffer to a final 1x concentration.
-
Supernatants: Mix the collected supernatant with 4x Laemmli sample buffer.
-
Boil all samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (for lysates, e.g., 20-30 µg) or equal volumes (for supernatants) onto a 4-20% Tris-Glycine gel.
-
Run the gel until adequate separation is achieved.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane. Confirm transfer efficiency using Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against Caspase-1 (diluted in blocking buffer) overnight at 4°C. This antibody should detect both the ~45 kDa pro-form and the cleaved ~20 kDa form.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
For the loading control, probe the lysate blot with an antibody against β-actin or GAPDH.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities using densitometry software (e.g., ImageJ). Quantify the p20 band in the supernatant and the pro-caspase-1 and loading control bands in the lysate.
-
Data Presentation
The quantitative data from the Western blot analysis can be summarized as follows. The values represent the relative band intensity of the cleaved caspase-1 (p20) in the supernatant, normalized to the uninhibited, activated control group.
| Treatment Group | LPS (500 ng/mL) | This compound (µM) | Nigericin (10 µM) | Relative p20 Band Intensity (Normalized to Control) |
| Untreated Control | - | - | - | 0.05 |
| LPS Only | + | - | - | 0.08 |
| Activated Control | + | - | + | 1.00 |
| This compound (1 µM) | + | 1 | + | 0.62 |
| This compound (5 µM) | + | 5 | + | 0.25 |
| This compound (10 µM) | + | 10 | + | 0.09 |
Expected Results
The Western blot should show a prominent band for pro-caspase-1 (~45 kDa) in all cell lysate samples that were primed with LPS. In the supernatant of cells stimulated with an NLRP3 activator (e.g., Nigericin), a strong band corresponding to the cleaved p20 subunit of caspase-1 should be visible. Treatment with this compound is expected to cause a dose-dependent decrease in the intensity of this p20 band in the supernatant, demonstrating its inhibitory effect on NLRP3 inflammasome activation.[1][7] The levels of the loading control (β-actin or GAPDH) in the cell lysates should remain consistent across all samples.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rupress.org [rupress.org]
- 3. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 4. Immunoblotting for Active Caspase-1 | Springer Nature Experiments [experiments.springernature.com]
- 5. Assessing Caspase-1 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring IL-1β Inhibition by CY-09 using ELISA
Audience: Researchers, scientists, and drug development professionals.
Introduction
Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine that plays a crucial role in a wide range of inflammatory diseases. Its secretion is tightly regulated by the NLRP3 inflammasome, a multi-protein complex that responds to various pathogen- and damage-associated molecular patterns (PAMPs and DAMPs).[1][2] Dysregulation of the NLRP3 inflammasome is implicated in the pathogenesis of numerous autoinflammatory and metabolic disorders.[3] CY-09 is a selective and direct inhibitor of the NLRP3 inflammasome.[4][5][6] It functions by directly binding to the ATP-binding motif within the NACHT domain of NLRP3, thereby inhibiting its ATPase activity.[4][6][7] This action prevents NLRP3 oligomerization and the subsequent assembly of the inflammasome complex, leading to a reduction in caspase-1 activation and IL-1β secretion.[4][6][8]
These application notes provide a detailed protocol for utilizing an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the inhibitory effect of this compound on IL-1β production in a cell-based assay.
Signaling Pathway of NLRP3 Inflammasome Activation and Inhibition by this compound
The activation of the NLRP3 inflammasome is a two-step process: priming and activation.[1][2] The priming signal, often initiated by PAMPs like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs), leads to the transcriptional upregulation of NLRP3 and pro-IL-1β via the NF-κB pathway.[2][9] The activation signal, triggered by a diverse array of stimuli including extracellular ATP, crystalline substances, and toxins, leads to the assembly of the NLRP3 inflammasome complex.[1][2] This complex consists of NLRP3, the adaptor protein ASC, and pro-caspase-1. The proximity of pro-caspase-1 molecules facilitates their auto-cleavage and activation. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secretable forms.[1]
This compound exerts its inhibitory effect by directly targeting NLRP3. It binds to the Walker A motif in the NACHT domain, which is crucial for ATP binding and hydrolysis.[10] By inhibiting the ATPase activity of NLRP3, this compound prevents the conformational changes required for its oligomerization and the subsequent recruitment of ASC and pro-caspase-1, effectively blocking inflammasome activation and IL-1β release.[6][10]
References
- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 2. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. rupress.org [rupress.org]
- 7. This compound | NLRP3 inhibitor | Probechem Biochemicals [probechem.com]
- 8. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
Troubleshooting & Optimization
Troubleshooting CY-09 solubility issues in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges related to the solubility of CY-09 in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a hydrophobic compound with good solubility in organic solvents like dimethyl sulfoxide (DMSO) but is poorly soluble in aqueous solutions such as water, ethanol, and phosphate-buffered saline (PBS).
Q2: What is the mechanism of action of this compound?
A2: this compound is a selective and direct inhibitor of the NLRP3 inflammasome.[1][2] It functions by binding to the ATP-binding motif within the NACHT domain of the NLRP3 protein, which in turn inhibits the ATPase activity of NLRP3.[1][2] This action prevents the assembly and activation of the NLRP3 inflammasome complex, ultimately blocking the downstream release of pro-inflammatory cytokines IL-1β and IL-18.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: The recommended solvent for preparing a high-concentration stock solution of this compound is high-purity, anhydrous DMSO.[3][4] It is advisable to prepare a concentrated stock solution (e.g., 10-20 mM) to minimize the final concentration of DMSO in your aqueous experimental medium.
Q4: What is the recommended final concentration of DMSO in cell culture experiments?
A4: To avoid solvent-induced toxicity and potential artifacts in your experimental results, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%, with many researchers recommending a concentration of 0.1% or lower.
Q5: Can I filter my this compound solution if I observe precipitation?
A5: Filtering a solution to remove precipitate is not recommended as it will lead to an unknown and lower effective concentration of this compound in your experiment, which can result in inaccurate and difficult-to-reproduce data. The focus should be on optimizing the solubilization method to prevent precipitation from occurring.
Troubleshooting Guide for Aqueous Solubility Issues
Problem 1: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous buffer or cell culture medium.
-
Possible Cause: The rapid change in solvent polarity when adding the DMSO stock to the aqueous solution is causing the hydrophobic this compound to crash out of solution.
-
Solution 1: Optimize Dilution Technique:
-
Pre-warm your aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C) before adding the this compound stock solution.
-
Add the this compound stock solution dropwise to the vortexing or gently stirring aqueous medium. This gradual addition can help to prevent localized high concentrations of DMSO and this compound, allowing for better dispersion.
-
-
Solution 2: Reduce Final DMSO Concentration:
-
Prepare a higher concentration stock solution of this compound in DMSO so that a smaller volume is needed to achieve the desired final concentration in your aqueous medium.
-
-
Solution 3: Use a Co-solvent System (for in vitro assays):
-
For certain applications, a co-solvent system can be employed. While the provided in vivo formulation is complex, a simplified version may be adaptable for in vitro use. Experiment with small, non-toxic concentrations of solvents like polyethylene glycol (PEG) or the use of surfactants. However, it is crucial to include appropriate vehicle controls in your experiments to account for any effects of these additional components.
-
Problem 2: I'm observing a film or crystals of this compound on the surface of my cell culture plate after incubation.
-
Possible Cause: The solubility limit of this compound in your specific cell culture medium at the experimental concentration and temperature has been exceeded.
-
Solution 1: Determine the Kinetic Solubility:
-
Perform a simple experiment to determine the approximate kinetic solubility of this compound in your specific cell culture medium. Prepare a serial dilution of your this compound stock in the medium and observe for the concentration at which precipitation occurs after a relevant incubation time.
-
-
Solution 2: Consider Alternative Solubilization Agents:
Problem 3: My this compound solution appears cloudy or hazy.
-
Possible Cause: This may be an indication of the formation of fine precipitates or an unstable colloidal suspension.
-
Solution 1: Sonication:
-
Brief sonication of the prepared solution in a water bath sonicator can sometimes help to break up small aggregates and improve dissolution. However, be cautious with sonication as it can generate heat and potentially degrade the compound.
-
-
Solution 2: Gentle Warming:
-
Some sources suggest that gentle warming can aid in the dissolution of this compound in DMSO.[4] This principle might be cautiously applied to the final aqueous solution, but care must be taken to avoid temperatures that could degrade the compound or other components of the medium.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes |
| DMSO | ≥ 20 mM[4] | High-purity, anhydrous DMSO is recommended. Gentle warming and sonication can aid dissolution. |
| Water | Insoluble | This compound is poorly soluble in aqueous solutions. |
| Ethanol | Insoluble | |
| PBS | Poorly soluble | Precipitation is likely when diluting a DMSO stock into PBS. |
Table 2: Recommended Stock Solution and Final Concentrations
| Parameter | Recommendation | Rationale |
| Stock Solution Solvent | Anhydrous DMSO | High solubility of this compound. |
| Stock Solution Concentration | 10 - 20 mM | Allows for small volumes to be added to aqueous solutions, minimizing final DMSO concentration. |
| Final DMSO Concentration | ≤ 0.1% - 0.5% | To minimize solvent-induced toxicity and experimental artifacts. |
| In Vitro Working Concentration | 1 - 10 µM | Effective concentration range for inhibiting NLRP3 inflammasome activation in various cell types.[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Accurately weigh the desired amount of this compound powder in a sterile, amber glass vial.
-
Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 or 20 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming or brief sonication may be used to facilitate dissolution if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of this compound Working Solution for In Vitro Cell-Based Assays
-
Pre-warm the desired volume of cell culture medium or aqueous buffer to the experimental temperature (e.g., 37°C).
-
While gently vortexing or stirring the medium, add the required volume of the this compound DMSO stock solution dropwise to achieve the final desired concentration.
-
Visually inspect the solution for any signs of precipitation.
-
Use the freshly prepared working solution immediately in your experiment.
Protocol 3: Formulation of this compound for In Vivo Animal Studies
This protocol is adapted from published literature and should be optimized for your specific experimental needs.[2][3]
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a separate tube, combine the appropriate volumes of PEG300 and Tween-80 (or Solutol HS 15).
-
Add the this compound DMSO stock solution to the PEG300/Tween-80 mixture and mix thoroughly until a clear solution is formed.
-
Add saline to the mixture to achieve the final desired concentrations of all components and the target concentration of this compound.
-
Administer the freshly prepared formulation to the animals.
Table 3: Example In Vivo Formulation
| Component | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 45% |
Mandatory Visualizations
References
- 1. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 2. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Ensuring CY-09 Stability in Long-Term Experiments
For researchers and drug development professionals utilizing the selective NLRP3 inflammasome inhibitor, CY-09, maintaining its stability throughout long-term experiments is critical for obtaining reliable and reproducible results. This guide provides detailed troubleshooting advice, frequently asked questions, and experimental protocols to address common challenges related to the stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is soluble in DMSO up to 85 mg/mL (200.74 mM).[1] For optimal stability, it is crucial to use fresh, anhydrous DMSO, as moisture can reduce the solubility of this compound.[1]
Q2: What are the recommended storage conditions and shelf-life for this compound stock solutions?
A2: For long-term storage, it is recommended to store this compound stock solutions at -80°C, which ensures stability for up to 6 months. For shorter-term storage, -20°C is suitable for up to 1 month.[2] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes. Studies on a diverse set of compounds stored in DMSO have shown that most are stable for up to 11-25 freeze-thaw cycles, however, minimizing these cycles is a best practice.
Q3: Is this compound stable in aqueous solutions and cell culture media?
A3: While this compound exhibits favorable metabolic stability in human and mouse liver microsomes with a half-life of over 145 minutes, its stability in aqueous solutions, including cell culture media, can be a concern over extended periods.[1] The stability in aqueous environments can be influenced by factors such as pH, temperature, and the presence of serum components. For long-term experiments, it is recommended to prepare fresh working solutions from a frozen stock shortly before use.
Q4: How does the presence of serum in cell culture media affect this compound stability?
A4: Serum contains various proteins and enzymes that can potentially bind to or degrade small molecules. While specific data on this compound is limited, it is a common phenomenon for serum proteins to interact with small molecule inhibitors. This interaction can either stabilize the compound or, in some cases, reduce its effective concentration. It is advisable to perform a stability check of this compound in your specific cell culture medium, both with and without serum, to understand its behavior in your experimental setup.
Troubleshooting Guide
Q1: I am observing a decrease in the inhibitory effect of this compound in my multi-day cell culture experiment. What could be the cause?
A1: A decline in this compound's efficacy over several days could be due to its degradation in the cell culture medium at 37°C. It is recommended to replenish the medium with freshly prepared this compound at regular intervals (e.g., every 24-48 hours) to maintain a consistent effective concentration. To confirm if degradation is the issue, you can perform a stability assessment of this compound in your specific cell culture medium over the time course of your experiment using a method like HPLC-UV.
Q2: My this compound stock solution in DMSO appears to have precipitated after thawing. Is it still usable?
A2: Precipitation can occur if the compound's solubility limit is exceeded, especially after temperature changes. Gentle warming and vortexing can help to redissolve the compound. However, if precipitation persists, it is advisable to prepare a fresh stock solution to ensure accurate dosing. Using fresh, anhydrous DMSO is critical, as absorbed moisture can significantly decrease the solubility of this compound.[1]
Q3: I suspect my this compound may be degrading due to light exposure during my experiment. Is this a possibility?
A3: this compound, being a thiazolidinone derivative, has the potential for photodegradation. Thiazolidinone-containing compounds can be sensitive to light.[3] It is good practice to protect this compound solutions from direct light exposure by using amber vials or by wrapping containers in aluminum foil, especially during long incubation periods.
Q4: Could the pH of my experimental buffer be affecting the stability of this compound?
A4: Yes, the stability of thiazolidinone derivatives can be pH-dependent. Both acidic and basic conditions can potentially lead to the hydrolysis of the thiazolidinone ring. It is important to maintain a stable physiological pH in your experiments. If you are using custom buffers, it is recommended to validate the stability of this compound in that specific buffer system.
Data Presentation
Table 1: Summary of this compound Stability and Storage Recommendations
| Parameter | Recommendation/Data | Source(s) |
| Stock Solution Solvent | Anhydrous DMSO | [1] |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month | [2] |
| Freeze-Thaw Cycles | Minimize; aliquot stock solutions | General Best Practice |
| Metabolic Stability | Favorable (Half-life >145 min in human/mouse microsomes) | [1] |
| Aqueous/Cell Media Stability | Potentially limited; prepare fresh working solutions | Inferred |
| Light Sensitivity | Potential for photodegradation; protect from light | Inferred |
| pH Sensitivity | Potential for hydrolysis at non-physiological pH | Inferred |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Medium using HPLC-UV
This protocol provides a general framework for determining the stability of this compound in a specific cell culture medium over time.
1. Materials:
- This compound powder
- Anhydrous DMSO
- Cell culture medium (e.g., DMEM with 10% FBS)
- Phosphate-buffered saline (PBS)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid (or other appropriate modifier)
- HPLC system with a UV detector and a C18 column
2. Preparation of Solutions:
- This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound powder in anhydrous DMSO.
- This compound Working Solution (10 µM): Prepare a working solution of this compound in the cell culture medium to be tested.
3. Experimental Procedure:
- Incubate the this compound working solution at 37°C in a cell culture incubator.
- At designated time points (e.g., 0, 4, 8, 24, 48, and 72 hours), collect an aliquot of the working solution.
- At each time point, also collect a sample of the cell culture medium without this compound to serve as a blank.
- Immediately after collection, stop any potential degradation by freezing the samples at -80°C until analysis.
4. Sample Preparation for HPLC Analysis:
- Thaw the samples.
- To precipitate proteins, add a 3-fold excess of cold acetonitrile to each sample.
- Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean HPLC vial for analysis.
5. HPLC-UV Analysis:
- Set up the HPLC system with a suitable C18 column.
- Establish a mobile phase gradient. A common starting point for small molecules is a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
- Set the UV detector to a wavelength where this compound has maximum absorbance (this may need to be determined by a UV scan).
- Inject the prepared samples and a standard curve of known this compound concentrations.
- Analyze the resulting chromatograms to determine the peak area of this compound at each time point.
6. Data Analysis:
- Calculate the concentration of this compound remaining at each time point by comparing the peak areas to the standard curve.
- Plot the percentage of this compound remaining versus time to determine its stability profile in the cell culture medium.
Table 2: Proposed HPLC-UV Method Parameters for this compound Analysis
| Parameter | Proposed Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
| UV Detection Wavelength | To be determined by UV scan (likely in the 254-280 nm range) |
Mandatory Visualizations
References
Potential off-target effects of CY-09 in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using CY-09, a selective and direct inhibitor of the NLRP3 inflammasome.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective and direct inhibitor of the NLRP3 inflammasome.[1] It functions by directly binding to the ATP-binding motif, specifically the Walker A motif, within the NACHT domain of the NLRP3 protein.[1][2] This binding event inhibits the intrinsic ATPase activity of NLRP3, which is a critical step for its oligomerization and the subsequent assembly of the inflammasome complex.[1][3] By preventing inflammasome assembly, this compound effectively blocks the activation of caspase-1 and the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[1]
Q2: How specific is this compound for the NLRP3 inflammasome?
This compound has demonstrated high selectivity for the NLRP3 inflammasome. Studies have shown that it does not inhibit the activation of other inflammasomes, such as AIM2 and NLRC4.[3] Furthermore, this compound does not affect the ATPase activity of other related proteins, including NLRC4, NLRP1, NOD2, or RIG-I, even at a concentration of 1 µM.[2]
Q3: What are the known potential off-target effects of this compound?
While this compound is highly selective for NLRP3, some studies have investigated its effects on other proteins to assess potential off-target activity.
-
Cytochrome P450 (CYP) Enzymes: this compound has been tested against five major cytochrome P450 enzymes. The results suggest a low risk of drug-drug interactions.[4]
-
hERG Channel: this compound has been shown to exhibit no inhibitory activity on the hERG potassium channel at a concentration of 10 μM.
-
Cystic Fibrosis Transmembrane Conductance Regulator (CFTR): this compound is an analog of the CFTR inhibitor CFTR(inh)-172 (C172), but it has been shown to lack CFTR-inhibitory activity.
It is important to note that comprehensive screening against a broad panel of kinases has not been widely published. Therefore, when using this compound in cellular assays, it is crucial to include appropriate controls to rule out potential confounding effects.
Q4: In which types of cellular assays is this compound effective?
This compound has been shown to be effective in a variety of cellular assays that utilize primary cells and cell lines to study NLRP3 inflammasome activation. It dose-dependently inhibits caspase-1 activation and IL-1β secretion in LPS-primed bone marrow-derived macrophages (BMDMs) and peripheral blood mononuclear cells (PBMCs) stimulated with NLRP3 activators like monosodium urate (MSU), nigericin, and ATP.[1] It can also block non-canonical NLRP3 activation induced by cytosolic LPS.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No inhibition of IL-1β secretion observed | 1. Inappropriate cell priming: Insufficient priming with LPS can lead to weak or no NLRP3 inflammasome activation. 2. Incorrect timing of this compound addition: this compound acts on the NLRP3 protein itself, so it should be added before or concurrently with the NLRP3 activator. 3. Inactive this compound: Improper storage or handling may have degraded the compound. | 1. Optimize LPS priming: Titrate the concentration and duration of LPS stimulation for your specific cell type. A typical starting point is 50 ng/mL of LPS for 3 hours. 2. Adjust treatment timing: Add this compound to the cell culture 30 minutes before adding the NLRP3 activator (e.g., nigericin, ATP, MSU). 3. Use fresh this compound: Prepare fresh stock solutions in DMSO and store them appropriately at -20°C for short-term or -80°C for long-term storage.[1] |
| Cell toxicity observed at effective concentrations | 1. High concentration of this compound: Although generally well-tolerated, very high concentrations may induce cytotoxicity in some cell lines. 2. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | 1. Perform a dose-response curve: Determine the optimal, non-toxic concentration of this compound for your specific cell type. Effective concentrations are typically in the range of 1-10 µM.[1] 2. Control for solvent effects: Ensure the final concentration of DMSO in your cell culture medium is consistent across all conditions and is below the toxic threshold for your cells (typically <0.5%). |
| Inconsistent results between experiments | 1. Variability in cell passage number: The responsiveness of cell lines can change with increasing passage number. 2. Inconsistent reagent quality: Variations in LPS, NLRP3 activators, or other reagents can affect the outcome. | 1. Use cells with a consistent and low passage number. 2. Use reagents from the same lot for a set of experiments and qualify new lots before use. |
| Inhibition of other inflammatory pathways observed | Potential off-target effect: While highly selective, an uncharacterized off-target effect in your specific cellular model cannot be entirely ruled out. | 1. Include additional controls: Test the effect of this compound on the activation of other inflammatory pathways in your system (e.g., measure TNF-α production, which should be independent of the NLRP3 inflammasome). This compound has been shown to have no effect on LPS-induced priming.[1] 2. Use a structurally unrelated NLRP3 inhibitor: Confirm your findings with another well-characterized NLRP3 inhibitor, such as MCC950, to ensure the observed phenotype is due to NLRP3 inhibition. |
Quantitative Data
Table 1: Off-Target Activity of this compound on Cytochrome P450 Enzymes
| Enzyme | IC50 (µM) |
| CYP1A2 | 18.9 |
| CYP2C9 | 8.18 |
| CYP2C19 | >50 |
| CYP2D6 | >50 |
| CYP3A4 | 26.0 |
Data from Selleck Chemicals.[4]
Experimental Protocols
1. NLRP3 Inflammasome Activation in Bone Marrow-Derived Macrophages (BMDMs)
This protocol describes a general procedure for inducing NLRP3 inflammasome activation in BMDMs and testing the inhibitory effect of this compound.
-
Cell Plating: Plate 5 x 10⁵ BMDMs per well in a 12-well plate.
-
Priming: The following day, replace the medium and stimulate the cells with 50 ng/mL lipopolysaccharide (LPS) for 3 hours.
-
Inhibitor Treatment: Add this compound (or other inhibitors) to the culture at the desired concentration and incubate for 30 minutes.
-
NLRP3 Activation: Stimulate the cells with one of the following NLRP3 activators:
-
Monosodium urate (MSU): 150 µg/mL for 4 hours.
-
ATP: 2.5 mM for 30 minutes.
-
Nigericin: 10 µM for 30 minutes.
-
-
Sample Collection and Analysis: Collect the cell culture supernatants and cell lysates. Analyze the samples by immunoblotting for cleaved caspase-1 (p20) and IL-1β in the supernatant, and pro-caspase-1 and pro-IL-1β in the cell lysates.
2. In Vitro NLRP3 ATPase Activity Assay
This protocol outlines a method to measure the direct inhibitory effect of this compound on the ATPase activity of purified NLRP3 protein.
-
Protein Incubation: Incubate purified recombinant human NLRP3 protein (1.4 ng/µL) with varying concentrations of this compound in a reaction buffer at 37°C for 15 minutes.
-
ATP Addition: Add 25 µM of ultra-pure ATP to the mixture.
-
Enzymatic Reaction: Incubate the mixture at 37°C for an additional 40 minutes.
-
ADP Detection: Determine the amount of ATP converted to adenosine diphosphate (ADP) using a luminescent ADP detection kit (e.g., ADP-Glo™ Kinase Assay) according to the manufacturer's protocol. The results can be expressed as the percentage of residual enzyme activity compared to a vehicle-treated control.
Visualizations
Caption: NLRP3 Inflammasome Signaling Pathway and Inhibition by this compound.
References
Technical Support Center: Optimizing CY-09 Incubation Time for Maximum NLRP3 Inhibition
Welcome to the technical support center for CY-09, a selective and direct inhibitor of the NLRP3 inflammasome. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues to achieve maximal NLRP3 inhibition with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that directly targets the NLRP3 protein. It specifically binds to the ATP-binding motif (Walker A motif) within the NACHT domain of NLRP3.[1][2] This binding competitively inhibits the ATPase activity of NLRP3, which is a critical step for its oligomerization and the subsequent assembly of the NLRP3 inflammasome complex.[2][3][4] By preventing inflammasome assembly, this compound effectively blocks the activation of caspase-1 and the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[3][4]
Q2: What is the recommended starting concentration and incubation time for this compound in cell-based assays?
A2: For most in vitro applications, a starting concentration range of 1-10 µM is recommended.[3][4] A common pre-incubation time is 30 to 60 minutes before stimulating the cells with an NLRP3 activator.[4][5] However, the optimal concentration and incubation time can vary depending on the cell type, the NLRP3 activator used, and the specific experimental conditions. We recommend performing a dose-response and time-course experiment to determine the optimal conditions for your specific assay.
Q3: Is this compound specific to the NLRP3 inflammasome?
A3: Yes, this compound has been shown to be highly selective for the NLRP3 inflammasome. It does not inhibit other inflammasomes such as NLRC4, NLRP1, or AIM2.[4][6] Furthermore, it does not affect the upstream priming step of NLRP3 activation, such as LPS-induced NF-κB activation.[3]
Q4: What is the stability of this compound in cell culture media?
A4: this compound exhibits good metabolic stability. In studies using human and mouse liver microsomes, it showed a half-life of over 145 minutes.[4][5] This suggests that it should remain stable under typical cell culture conditions for the duration of most experiments.
Q5: Are there any known off-target effects of this compound?
A5: this compound has been tested against a panel of major cytochrome P450 enzymes and showed a low risk of drug-drug interactions.[4][5] While it is a selective NLRP3 inhibitor, as with any small molecule inhibitor, it is good practice to include appropriate controls in your experiments to monitor for any potential off-target effects in your specific system.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Suboptimal NLRP3 Inhibition | Incubation time is too short: this compound may not have had sufficient time to enter the cells and bind to NLRP3. | Increase the pre-incubation time with this compound to 60, 90, or 120 minutes before adding the NLRP3 activator. |
| This compound concentration is too low: The concentration of this compound may be insufficient to fully inhibit NLRP3 activity. | Perform a dose-response curve with a broader range of this compound concentrations (e.g., 0.1 µM to 20 µM) to determine the optimal inhibitory concentration for your cell type and stimulus. | |
| Cell permeability issues: The cell type being used may have lower permeability to this compound. | While this compound has shown efficacy in various cell types, including macrophages and PBMCs, you may need to optimize conditions for novel cell lines. Consider a time-course experiment to assess uptake and inhibition. | |
| High Cell Death or Toxicity | This compound concentration is too high: Excessive concentrations of any compound can lead to cellular toxicity. | Lower the concentration of this compound. Ensure that the observed effect is specific NLRP3 inhibition and not a result of general cytotoxicity by performing a cell viability assay (e.g., MTT or LDH assay) in parallel. |
| Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. | Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO). Run a vehicle control (solvent only) to assess its effect. | |
| Inconsistent Results | Variability in cell priming: Inconsistent priming with LPS can lead to variable levels of NLRP3 expression and subsequent activation. | Standardize the LPS concentration and priming time. Ensure consistent cell density and passage number. |
| Degradation of NLRP3 activator: The NLRP3 activator (e.g., ATP, nigericin) may have degraded. | Prepare fresh solutions of NLRP3 activators for each experiment. | |
| Inhibitor instability: Improper storage of this compound can lead to degradation. | Store this compound stock solutions at -20°C or -80°C as recommended by the supplier and avoid repeated freeze-thaw cycles.[3] |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Cell Type | NLRP3 Activator | This compound Concentration | Incubation Time | Readout | Result | Reference |
| LPS-primed BMDMs | MSU, Nigericin, ATP | 1-10 µM | 30 min | Caspase-1 activation, IL-1β secretion | Dose-dependent inhibition | [3][4] |
| LPS-primed PBMCs | Nigericin | 1-10 µM | 1 hour | Caspase-1 activation, IL-1β secretion | Dose-dependent inhibition | [4] |
| PMA-differentiated THP-1 cells | Nigericin | 1-10 µM | Not specified | IL-1β and cleaved caspase-1 | Inhibition observed | [4] |
Table 2: Pharmacokinetic and Stability Data for this compound
| Parameter | Species | Value | Reference |
| Metabolic Stability (t½) | Human liver microsomes | >145 min | [4][5] |
| Metabolic Stability (t½) | Mouse liver microsomes | >145 min | [4][5] |
| In vivo half-life (t½) | Mouse | 2.4 h | [5] |
| Bioavailability | Mouse (oral) | 72% | [5] |
Experimental Protocols
Protocol 1: In Vitro NLRP3 Inflammasome Inhibition Assay in Murine Bone Marrow-Derived Macrophages (BMDMs)
-
Cell Seeding: Plate BMDMs in a 12-well plate at a density of 5 x 10⁵ cells/ml.
-
Priming: The following day, replace the medium and prime the cells with 50 ng/ml LPS for 3 hours.
-
Inhibitor Treatment: Add this compound at the desired concentrations (e.g., 1, 5, 10 µM) or vehicle control (DMSO) to the culture and incubate for 30-60 minutes.
-
NLRP3 Activation: Stimulate the cells with an NLRP3 activator for the indicated time:
-
Monosodium urate (MSU): 150 µg/ml for 4 hours.
-
ATP: 2.5 mM for 30 minutes.
-
Nigericin: 10 µM for 30 minutes.
-
-
Sample Collection: Collect the cell culture supernatants and cell lysates.
-
Analysis: Analyze the supernatants for IL-1β secretion by ELISA and the cell lysates and precipitated supernatants for cleaved caspase-1 (p20) by immunoblotting.[5]
Protocol 2: In Vitro NLRP3 Inflammasome Inhibition Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Cell Seeding: Plate PBMCs in a 12-well plate at a density of 6 x 10⁶ cells/ml.
-
Priming: Prime the cells with 50 ng/ml LPS for 3 hours.
-
Inhibitor Treatment: Add various doses of this compound and incubate for 1 hour.
-
NLRP3 Activation: Stimulate the cells with nigericin for 30 minutes.
-
Sample Collection: Collect the culture supernatants.
-
Analysis: Analyze the supernatants for IL-1β and TNF-α by ELISA, and for cleaved caspase-1 (p20) by immunoblotting.[4]
Visualizations
References
- 1. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
The importance of using fresh DMSO for CY-09 solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of CY-09, a selective and direct inhibitor of the NLRP3 inflammasome. Proper handling and preparation of this compound solutions are critical for obtaining reliable and reproducible experimental results. This guide focuses on the importance of using fresh dimethyl sulfoxide (DMSO) and provides troubleshooting advice and frequently asked questions.
Troubleshooting Guide
Q1: My this compound is not fully dissolving in DMSO, or a precipitate has formed in my stock solution. What could be the cause?
A1: Incomplete dissolution or precipitation of this compound is often due to the quality of the DMSO used. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2][3] Water-contaminated DMSO has reduced solvating power for many organic compounds, including this compound.
-
Troubleshooting Steps:
-
Ensure you are using a fresh, unopened bottle of anhydrous or high-purity DMSO.
-
If using a previously opened bottle, it may have absorbed moisture. It is recommended to use a fresh aliquot from a properly stored stock.
-
Gentle warming can aid in the dissolution of this compound in DMSO.[4][5]
-
If precipitation occurs after the initial dissolution, it may be due to temperature fluctuations or the introduction of water.
-
Q2: I am observing inconsistent or weaker than expected inhibitory effects of this compound in my experiments. Could this be related to my this compound solution?
A2: Yes, inconsistent or reduced efficacy of this compound can be linked to the quality of the stock solution.
-
Potential Causes:
-
Sub-optimal Dissolution: If this compound is not fully dissolved, the actual concentration of the active compound in your solution will be lower than calculated.
-
DMSO Degradation: Over time, and with exposure to light and air, DMSO can degrade into byproducts.[6][7][8][9] While the direct impact of these degradants on this compound is not documented, they can affect cellular systems and interfere with experimental results.
-
DMSO's Intrinsic Effects: At certain concentrations, DMSO itself can inhibit the NLRP3 inflammasome.[10][11][12][13] Using aged or improperly stored DMSO might introduce variability in this intrinsic effect, confounding the results attributed to this compound.
-
-
Recommendations:
-
Always prepare fresh this compound stock solutions using high-purity, anhydrous DMSO.
-
Store stock solutions in small, tightly sealed aliquots at -20°C or -80°C to minimize freeze-thaw cycles and moisture absorption.[14]
-
When preparing working solutions, ensure the final concentration of DMSO is consistent across all experimental conditions, including vehicle controls.
-
Q3: I noticed a garlic-like odor from my DMSO. Is it still suitable for use with this compound?
A3: A garlic-like odor is indicative of the presence of dimethyl sulfide, a metabolic and degradation product of DMSO.[15] This suggests that the DMSO has started to degrade and may not be of sufficient purity for sensitive experiments. Using such DMSO is not recommended as it can introduce confounding variables.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective and direct inhibitor of the NLRP3 inflammasome.[14][16][17] It functions by directly binding to the ATP-binding motif within the NACHT domain of the NLRP3 protein.[14][16][18] This binding inhibits the ATPase activity of NLRP3, which is essential for its oligomerization and the subsequent assembly of the inflammasome complex.[16][19] By preventing inflammasome assembly, this compound blocks the activation of caspase-1 and the maturation and release of pro-inflammatory cytokines such as IL-1β.[14][16]
Q2: Why is it critical to use fresh DMSO for preparing this compound solutions?
A2: DMSO is a hygroscopic solvent, meaning it readily absorbs water from the air.[1][2][3] This absorbed moisture can significantly decrease the solubility of compounds like this compound.[17] Using fresh, anhydrous DMSO ensures the maximum solubility of this compound, allowing for the preparation of accurate and stable stock solutions.
Q3: How should I store my this compound powder and DMSO?
A3:
-
This compound Powder: Store at +4°C as recommended by the supplier.[4]
-
DMSO: Store at room temperature in a tightly sealed, light-protected container (e.g., the original brown bottle) to prevent moisture absorption and degradation.[1][2][3][20]
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: this compound stock solutions prepared in DMSO should be aliquoted into small, single-use volumes and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[14] This practice minimizes the detrimental effects of repeated freeze-thaw cycles.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Maximum Concentration | Reference |
| DMSO | 85 mg/mL (~200.74 mM) | [17] |
| DMSO | 20 mM (with gentle warming) | [4][5] |
| DMSO | 15 mg/mL | [19] |
| DMF | 30 mg/mL | [19] |
| Water | < 0.1 mg/mL (insoluble) | [14] |
Note: Several suppliers emphasize that moisture-absorbing DMSO reduces solubility, and fresh DMSO should be used for optimal results.[17]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated pipettes and sterile tips
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Under sterile conditions (e.g., in a laminar flow hood), add the required volume of fresh, anhydrous DMSO to the vial of this compound to achieve the desired stock concentration (e.g., 20 mM).
-
Vortex the solution gently until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can be used to aid dissolution if necessary.[4][5]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes in sterile, tightly sealed amber tubes or cryovials.
-
Label the aliquots clearly with the compound name, concentration, date, and storage temperature.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Mandatory Visualizations
Caption: this compound directly inhibits NLRP3 ATPase activity, preventing inflammasome assembly.
Caption: A logical workflow for troubleshooting inconsistent results with this compound.
References
- 1. quora.com [quora.com]
- 2. researchgate.net [researchgate.net]
- 3. Storage Precautions for Dimethyl Sulfoxide (DMSO) [dahuachem.cn]
- 4. rndsystems.com [rndsystems.com]
- 5. CY 09 | Inflammasomes | Tocris Bioscience [tocris.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Dimethyl sulfoxide inhibits NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. P 106: Effects of Dimethyl Sulfoxide on NLRP3 Inflammasome and Alzheimer's Disease - The Neuroscience Journal of Shefaye Khatam [shefayekhatam.ir]
- 13. Dimethyl sulfoxide inhibits NLRP3 inflammasome activation. | Semantic Scholar [semanticscholar.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 16. rupress.org [rupress.org]
- 17. selleckchem.com [selleckchem.com]
- 18. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. caymanchem.com [caymanchem.com]
- 20. Proper storage of DMSO: tips and tricks for maximum effectiveness – Natur Total nutritional supplements [naturtotalshop.com]
Addressing variability in CY-09 experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental results when using CY-09, a selective and direct inhibitor of the NLRP3 inflammasome.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective and direct inhibitor of the NLRP3 inflammasome.[1] It functions by binding to the ATP-binding motif, specifically the Walker A motif, within the NACHT domain of the NLRP3 protein. This binding action inhibits the ATPase activity of NLRP3, which is a crucial step for its oligomerization and the subsequent assembly of the inflammasome complex. Consequently, this compound suppresses the activation of caspase-1 and the maturation and secretion of pro-inflammatory cytokines such as IL-1β.
Q2: What is the recommended concentration range for this compound in cell-based assays?
A2: The effective concentration of this compound can vary depending on the cell type and experimental conditions. However, a dose-dependent inhibitory effect on NLRP3 inflammasome activation has been observed in the range of 1 to 10 µM in LPS-primed bone marrow-derived macrophages (BMDMs).[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound?
A3: For stock solutions, it is recommended to dissolve this compound in DMSO. The stock solution can be stored at -20°C for one month or at -80°C for up to six months.[1] When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use. Avoid repeated freeze-thaw cycles of the stock solution.
Q4: Does this compound have any known off-target effects?
A4: this compound has been shown to be a specific inhibitor of the NLRP3 inflammasome and does not affect the AIM2 or NLRC4 inflammasomes.[2] Studies have also evaluated its effect on major cytochrome P450 enzymes, indicating a low risk of drug-drug interactions.[3] However, as with any small molecule inhibitor, it is good practice to include appropriate controls to rule out potential off-target effects in your specific experimental system. A counter-screening assay against a different inflammasome, like NLRC4, can help eliminate common downstream pathway inhibitors.[4]
Troubleshooting Guides
Issue 1: High Variability in IL-1β Secretion Measured by ELISA
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Inconsistent Cell Health or Density | Ensure consistent cell seeding density across all wells. Monitor cell viability and morphology before and after treatment. Cells respond to drugs differently depending on their rate of growth and density.[5] |
| Variability in Priming and Activation Steps | Standardize the concentration and incubation time for the priming signal (e.g., LPS) and the activation signal (e.g., Nigericin, ATP). Ensure thorough washing after priming to remove residual LPS. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate reagent and compound dispensing. |
| Edge Effects in Multi-well Plates | To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media. |
| Reagent Quality and Stability | Use fresh, high-quality reagents. Ensure the stability of this compound in your culture medium over the course of the experiment. Daily changes of media with a fresh drug could be beneficial for longer incubation periods.[5] |
| ELISA Performance | Follow the ELISA kit manufacturer's instructions carefully. Ensure proper washing steps and incubation times. Run standards and controls on every plate to monitor assay performance. |
Issue 2: Inconsistent Inhibition of Caspase-1 Activation
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | Perform a detailed dose-response curve to determine the IC50 of this compound in your specific cell type and with your chosen stimulus. |
| Timing of this compound Treatment | The timing of inhibitor addition is critical. Typically, this compound should be added after the priming step but before the addition of the NLRP3 activator.[6] Optimize the pre-incubation time with this compound. |
| Cell Permeability Issues | While this compound is cell-permeable, ensure that the chosen cell line and culture conditions do not impede its uptake. |
| Assay Sensitivity | Use a sensitive and validated caspase-1 activity assay. Fluorometric or luminometric assays are generally more sensitive than colorimetric ones.[7][8] |
| Non-canonical Inflammasome Activation | Ensure your experimental conditions specifically induce the canonical NLRP3 inflammasome pathway, as this compound's primary target is this pathway.[1] |
Issue 3: Difficulty Visualizing ASC Specks or Inconsistent Quantification
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Low Frequency of Speck Formation | Optimize the priming and activation conditions to ensure robust inflammasome activation. Ensure the chosen cell line is suitable for ASC speck visualization; THP-1 cells are a commonly used model.[9] |
| Antibody Quality for Immunofluorescence | Use a validated antibody specific for ASC. The choice of antibody is critical for reliable detection.[9] |
| Fixation and Permeabilization Issues | Optimize fixation and permeabilization protocols to preserve the structure of ASC specks while allowing antibody access. |
| Microscopy and Imaging Settings | Use a high-resolution confocal microscope. Standardize imaging parameters (e.g., laser power, gain, pinhole size) across all samples. |
| Subjectivity in Manual Quantification | Utilize automated image analysis software to quantify the number and size of ASC specks for more objective and reproducible results. |
| Transient Nature of Specks | Consider live-cell imaging to capture the dynamics of ASC speck formation, as they can be transient. |
Issue 4: Unexpected Results in Western Blotting for NLRP3 Pathway Components
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Poor Antibody Specificity | Use antibodies validated for the specific application (Western blotting) and target protein (e.g., NLRP3, Caspase-1 p20). Be aware that some commercially available anti-NLRP3 antibodies have shown a lack of specificity.[10][11] |
| Low Protein Expression | NLRP3 expression is often low in resting cells and requires priming (e.g., with LPS) to be upregulated.[12] Ensure adequate protein loading for detection. |
| Protein Degradation | Add protease and phosphatase inhibitors to your lysis buffer to prevent the degradation of target proteins. Keep samples on ice throughout the procedure.[12] |
| Inefficient Protein Transfer | For large proteins like NLRP3 (~118 kDa), optimize the transfer conditions. Adding a low concentration of SDS (e.g., 0.05-0.1%) to the transfer buffer can improve the transfer efficiency of high molecular weight proteins.[12] |
| Incorrect Gel Percentage | Use a lower percentage acrylamide gel (e.g., 8%) for better resolution of high molecular weight proteins like NLRP3.[12] |
| Detection of Cleaved Fragments | For detecting cleaved caspase-1 (p20), it is often necessary to precipitate proteins from the cell culture supernatant as the cleaved and active form is secreted. |
Experimental Protocols
Protocol 1: In Vitro NLRP3 Inflammasome Inhibition Assay in BMDMs
-
Cell Seeding: Plate bone marrow-derived macrophages (BMDMs) in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Priming: Prime the cells with 1 µg/mL Lipopolysaccharide (LPS) for 4 hours in a humidified incubator at 37°C and 5% CO2.
-
Inhibitor Treatment: Remove the LPS-containing medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or vehicle (DMSO). Incubate for 1 hour.
-
Activation: Add the NLRP3 activator, such as 5 µM Nigericin or 5 mM ATP, to each well and incubate for 1 hour.
-
Sample Collection: Carefully collect the cell culture supernatant for downstream analysis.
-
Analysis: Measure the concentration of secreted IL-1β in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions. Analyze caspase-1 activity in the supernatant using a specific activity assay.
Protocol 2: ASC Speck Visualization by Immunofluorescence
-
Cell Culture and Treatment: Seed THP-1 monocytes onto glass coverslips in a 24-well plate and differentiate them with Phorbol 12-myristate 13-acetate (PMA) (50 ng/mL) for 24-48 hours. Prime the differentiated macrophages with LPS (1 µg/mL) for 4 hours. Treat with this compound or vehicle for 1 hour, followed by stimulation with an NLRP3 activator (e.g., 5 µM Nigericin) for 1 hour.
-
Fixation: Gently wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a validated primary antibody against ASC diluted in the blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Nuclear Staining and Mounting: Stain the nuclei with DAPI for 5 minutes. Wash the cells and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a confocal microscope. ASC specks will appear as a single, bright perinuclear focus in activated cells.
Visualizations
Caption: Mechanism of this compound inhibition of the NLRP3 inflammasome pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Navigating from cellular phenotypic screen to clinical candidate: selective targeting of the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caspase-Glo® 1 Inflammasome Assay | NLRP3 | Caspase-1 Assay [worldwide.promega.com]
- 8. researchgate.net [researchgate.net]
- 9. Instructions for Flow Cytometric Detection of ASC Specks as a Readout of Inflammasome Activation in Human Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Issues with the Specificity of Immunological Reagents for NLRP3: Implications for Age-related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. docs.abcam.com [docs.abcam.com]
Best practices for storing and handling CY-09 powder and solutions
Welcome to the technical support center for CY-09, a selective and direct inhibitor of the NLRP3 inflammasome. This guide provides best practices for storing and handling this compound powder and solutions, along with troubleshooting advice and frequently asked questions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective and direct inhibitor of the NLRP3 inflammasome.[1][2] It functions by directly binding to the ATP-binding motif within the NACHT domain of the NLRP3 protein.[1][3][4] This interaction inhibits the ATPase activity of NLRP3, which is a crucial step for its oligomerization and the subsequent assembly of the inflammasome complex.[1][3][5] By preventing inflammasome assembly, this compound effectively blocks the activation of caspase-1 and the maturation and secretion of pro-inflammatory cytokines like IL-1β.[1][3][4]
Q2: What are the recommended storage conditions for this compound powder?
A2: For long-term storage, it is recommended to store this compound powder at -20°C for up to 3 years, or at 4°C for up to 2 years.[1] Ensure the container is tightly sealed to protect it from moisture and light.[6][7][8]
Q3: How should I prepare and store stock solutions of this compound?
A3: this compound is soluble in DMSO.[1][2][9] It is recommended to use newly opened or anhydrous DMSO to prepare stock solutions, as the compound's solubility can be significantly impacted by moisture.[1][2] Once prepared, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q4: Is this compound specific to the NLRP3 inflammasome?
A4: Yes, this compound has been shown to be a specific inhibitor of the NLRP3 inflammasome. Studies have indicated that it does not affect the activation of other inflammasomes, such as AIM2 and NLRC4.[3] Additionally, it does not interfere with the LPS-induced priming step in NLRP3 activation.[1]
Data Presentation
This compound Powder Storage Recommendations
| Storage Temperature | Duration |
| -20°C | 3 years |
| 4°C | 2 years |
Data sourced from MedchemExpress.[1]
This compound Stock Solution Stability (in DMSO)
| Storage Temperature | Duration |
| -80°C | 6 months |
| -20°C | 1 month |
Data sourced from MedchemExpress.[1]
Solubility of this compound
| Solvent | Maximum Concentration |
| DMSO | ≥ 150 mg/mL |
| H₂O | < 0.1 mg/mL (insoluble) |
Data sourced from MedchemExpress.[1]
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder (Molecular Weight: 423.43 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Equilibrate the this compound powder vial to room temperature before opening to prevent condensation.
-
To prepare a 10 mM stock solution, dissolve 1 mg of this compound powder in 236.17 µL of anhydrous DMSO.[1]
-
Vortex the solution gently until the powder is completely dissolved. Gentle warming can be applied if necessary to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will minimize waste and prevent degradation from repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in stock solution upon thawing | The solubility limit has been exceeded, or the solvent has absorbed moisture. | Warm the solution gently at 37°C and vortex to redissolve the precipitate. Ensure that you are using anhydrous DMSO for solution preparation as this compound's solubility is sensitive to moisture.[1][2] Consider preparing a more dilute stock solution if the issue persists. |
| Inconsistent or no inhibitory effect in experiments | 1. Improper storage leading to degradation of the compound. 2. Repeated freeze-thaw cycles of the stock solution. 3. Incorrect final concentration in the assay. | 1. Ensure the powder and stock solutions are stored at the recommended temperatures and protected from light and moisture.[1][6] 2. Always aliquot the stock solution after preparation to avoid multiple freeze-thaw cycles.[1] 3. Verify the dilution calculations and ensure the final concentration of this compound in your experiment is within the effective range (typically 1-10 µM for in vitro assays).[1] |
| Difficulty dissolving this compound powder in DMSO | The DMSO used may have absorbed moisture, reducing its solvating capacity. | Use a fresh, unopened bottle of anhydrous or molecular biology-grade DMSO. Hygroscopic DMSO can significantly impact the solubility of this compound.[1][2] |
Visualizations
Caption: this compound directly inhibits NLRP3 ATPase activity, preventing inflammasome assembly.
Caption: Recommended workflow for handling and storing this compound powder and solutions.
Caption: A logical guide for troubleshooting inconsistent experimental results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. rupress.org [rupress.org]
- 4. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 5. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ubpbio.com [ubpbio.com]
- 7. am-printing.com [am-printing.com]
- 8. cntech.co.uk [cntech.co.uk]
- 9. caymanchem.com [caymanchem.com]
Validation & Comparative
Comparing the efficacy of CY-09 and MCC950 in NLRP3 inhibition
An Objective Comparison of CY-09 and MCC950 for NLRP3 Inflammasome Inhibition
In the landscape of inflammatory disease research, the NOD-like receptor pyrin domain-containing protein 3 (NLRP3) inflammasome has emerged as a critical driver of pathology in a wide array of conditions, including cryopyrin-associated autoinflammatory syndromes (CAPS), type 2 diabetes, gout, and neurodegenerative diseases. The search for potent and specific inhibitors of this pathway has led to the development of several small molecules, with this compound and MCC950 being two of the most prominent and well-characterized examples. This guide provides a detailed, data-driven comparison of their efficacy, mechanism of action, and pharmacokinetic profiles to aid researchers and drug developers in their selection and application.
Mechanism of Action: Targeting the Engine of the Inflammasome
Both this compound and MCC950 directly target the NLRP3 protein, but they do so by binding to different sites within the central NACHT domain, which possesses essential ATPase activity for inflammasome assembly and activation.
This compound directly binds to the ATP-binding motif, also known as the Walker A motif, within the NACHT domain. This interaction competitively inhibits the binding of ATP, thereby preventing the ATPase activity of NLRP3. The inhibition of ATP hydrolysis ultimately suppresses the downstream oligomerization of NLRP3 and the assembly of the complete inflammasome complex.
MCC950 , on the other hand, directly interacts with the Walker B motif of the NACHT domain. This binding allosterically blocks ATP hydrolysis, locking the NLRP3 protein in an inactive conformation and preventing the conformational changes necessary for its activation and subsequent inflammasome formation.
Comparative Efficacy: In Vitro Studies
Both compounds exhibit potent, dose-dependent inhibition of NLRP3 inflammasome activation in various immune cell types, including bone marrow-derived macrophages (BMDMs), human peripheral blood mononuclear cells (PBMCs), and THP-1 monocytic cells.
| Parameter | This compound | MCC950 | Reference |
| Cell Type | Mouse BMDMs | Mouse BMDMs | |
| Activator | Nigericin, ATP, MSU | Nigericin, ATP | |
| IC₅₀ | ~6 µM (IL-1β release) | 7.5 nM (ASC oligomerization) | |
| Cell Type | Human PBMCs | Human PBMCs | |
| Activator | Nigericin | ATP | |
| Effect | Dose-dependent inhibition of IL-1β and Caspase-1 | Dose-dependent inhibition of IL-1β | |
| Cell Type | Human THP-1 cells | Human THP-1 cells | |
| Activator | Nigericin | LPS + Nigericin | |
| Effect | Efficiently inhibits inflammasome activation | IC₅₀ of 0.2 µM (pyroptosis) |
Specificity Profile
A crucial aspect of a therapeutic inhibitor is its specificity. Both this compound and MCC950 demonstrate high selectivity for the NLRP3 inflammasome.
-
This compound: Specifically blocks NLRP3 activation without affecting AIM2 or NLRC4 inflammasomes. It also does not interfere with the upstream LPS-priming step, including TNF-α production or NLRP3 expression.
-
MCC950: Similarly, MCC950 potently inhibits both canonical and non-canonical NLRP3 activation while having no effect on AIM2, NLRC4, or NLRP1 inflammasomes.
Off-Target Considerations
While both inhibitors are highly specific for NLRP3, some off-target activities have been investigated.
-
This compound: It is an analog of the cystic fibrosis transmembrane conductance regulator (CFTR) channel inhibitor C172, but it has been shown to lack CFTR-inhibitory activity.
-
MCC950: Studies have identified carbonic anhydrase 2 (CA2) as a potential off-target of MCC950. While MCC950 was halted in Phase II clinical trials, potentially due to off-target effects at high doses, its derivatives continue to be investigated.
Comparative Efficacy: In Vivo Animal Models
The therapeutic potential of these inhibitors has been validated in numerous animal models of NLRP3-driven diseases. Both compounds have shown remarkable efficacy in alleviating disease pathology.
| Disease Model | Compound | Species | Administration | Key Findings | Reference |
| CAPS | This compound | Mouse | Oral | Prevents neonatal lethality, reduces systemic inflammation. | |
| CAPS | MCC950 | Mouse | Subcutaneous | Rescues neonatal lethality. | |
| Type 2 Diabetes | This compound | Mouse | Oral | Reverses metabolic disorders, improves insulin resistance. | |
| Diabetic Encephalopathy | MCC950 | Mouse | Intraperitoneal | Ameliorates cognitive dysfunction and anxiety-like behaviors. | |
| Gout (MSU-induced peritonitis) | This compound | Mouse | Intraperitoneal | Suppressed IL-1β production and neutrophil influx, comparable to MCC950. | |
| Gout (MSU-induced peritonitis) | MCC950 | Mouse | Intraperitoneal | Reduced IL-1β production and inflammation. | |
| Experimental Autoimmune Encephalomyelitis (EAE) | MCC950 | Mouse | Subcutaneous | Attenuates disease severity. | |
| Inflammatory Pain | This compound | Mouse | N/A | Relieves inflammatory hyperalgesia by inhibiting NLRP3 and TRPA1 activation. |
Pharmacokinetic Properties
A favorable pharmacokinetic profile is essential for clinical translation. This compound has been characterized with good oral bioavailability and metabolic stability.
| Parameter | This compound | MCC950 | Reference |
| Species | Mouse | Mouse, Human | |
| Half-life (t₁/₂) (Mouse) | 2.4 hours | >70% remaining after 60 min (microsomes) | |
| Oral Bioavailability (Mouse) | 72% | N/A | |
| Metabolic Stability (Microsomes) | Favorable (t₁/₂ > 145 min in human and mouse) | Good stability in human and mouse liver microsomes. | |
| hERG Inhibition | No activity at 10 µM | N/A | |
| CYP450 Inhibition | Low risk of drug-drug interaction. | Tested for drug-drug interaction potential. |
Experimental Protocols and Methodologies
In Vitro NLRP3 Inflammasome Activation
-
Cell Culture: Bone marrow-derived macrophages (BMDMs) are differentiated from mouse bone marrow for 7 days. Human PBMCs are isolated from whole blood using density gradient centrifugation. THP-1 cells are cultured and differentiated into macrophages using PMA.
-
Priming (Signal 1): Cells are primed with Lipopolysaccharide (LPS) (e.g., 50 ng/mL for 3 hours) to upregulate the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: Cells are pre-treated with various concentrations of this compound, MCC950, or vehicle control for 30-60 minutes.
-
Activation (Signal 2): The NLRP3 inflammasome is activated with a specific stimulus, such as Nigericin (10 µM), ATP (2.5 mM), or monosodium urate (MSU) crystals (150 µg/mL).
-
Analysis: Culture supernatants are collected to measure secreted IL-1β and IL-18 by ELISA. Cell lysates and supernatants are analyzed by Western blot for cleaved Caspase-1 (p20) and mature IL-1β. ASC oligomerization is assessed by cross-linking ASC in cell lysates followed by Western blot.
In Vivo Model: MSU-Induced Peritonitis
-
Animals: C57BL/6J mice are used.
-
Inhibitor Administration: Mice are treated with this compound, MCC950 (e.g., 40 mg/kg), or vehicle control via intraperitoneal (i.p.) injection.
-
Inflammation Induction: One hour after inhibitor treatment, mice are injected i.p. with MSU crystals (e.g., 1 mg in saline) to induce peritonitis.
-
Sample Collection: Several hours post-MSU injection, peritoneal lavage fluid is collected. Blood samples may also be taken.
-
Analysis: The peritoneal lavage fluid is analyzed for IL-1β levels by ELISA and for neutrophil influx by flow cytometry or cell counting.
Conclusion
Both this compound and MCC950 are highly potent and selective inhibitors of the NLRP3 inflammasome, representing valuable tools for research and promising candidates for therapeutic development.
-
This compound distinguishes itself with a well-defined binding site on the Walker A motif and demonstrated favorable oral bioavailability and pharmacokinetic properties in mouse models.
-
MCC950 is an exceptionally potent inhibitor that binds to the Walker B motif and has been extensively validated in a wider range of preclinical disease models.
The choice between these two inhibitors may depend on the specific experimental context, such as the desired route of administration or the need for a compound with a different off-target profile. The robust body of evidence for both molecules confirms that direct pharmacological inhibition of NLRP3 is a viable and effective strategy for combating a host of inflammatory diseases.
A Head-to-Head Comparison of CY-09 and BAY 11-7082 for Targeting the NLRP3 Inflammasome
For researchers, scientists, and drug development professionals, the selective inhibition of the NLRP3 inflammasome represents a significant therapeutic target for a host of inflammatory diseases. This guide provides a detailed comparison of two prominent inhibitors, CY-09 and BAY 11-7082, offering insights into their mechanisms of action, specificity, and supporting experimental data to inform strategic research and development decisions.
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system. Its activation triggers the maturation and secretion of pro-inflammatory cytokines, interleukin-1β (IL-1β) and IL-18, leading to inflammation. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of conditions, including autoinflammatory syndromes, type 2 diabetes, and neurodegenerative diseases. Consequently, the development of specific NLRP3 inhibitors is of paramount interest. This guide focuses on a comparative analysis of this compound, a direct and selective NLRP3 inhibitor, and BAY 11-7082, an inhibitor with a dual mechanism of action targeting both the NF-κB pathway and the NLRP3 inflammasome.
Mechanism of Action and Specificity
This compound is a potent and highly selective inhibitor that directly targets the NLRP3 protein. It functions by binding to the ATP-binding motif, specifically the Walker A motif, within the NACHT domain of NLRP3.[1][2][3] This interaction competitively inhibits the ATPase activity of NLRP3, a critical step for its oligomerization and the subsequent assembly of the inflammasome complex.[1][2][3] A key advantage of this compound is its high specificity for NLRP3, showing no significant inhibitory activity against other inflammasomes such as AIM2 or NLRC4, nor does it affect the upstream NF-κB priming pathway.[4][5]
In contrast, BAY 11-7082 was initially identified as an inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway by irreversibly inhibiting the phosphorylation of IκBα, thereby preventing the nuclear translocation of NF-κB.[1][6] Subsequent research revealed that BAY 11-7082 also directly inhibits the NLRP3 inflammasome.[6] Its mechanism of NLRP3 inhibition is thought to involve the alkylation of cysteine residues within the ATPase domain of NLRP3, which in turn blocks its activity.[6] While it demonstrates selectivity for the NLRP3 inflammasome over the NLRP1 and NLRC4 inflammasomes, its broad anti-inflammatory effects via NF-κB inhibition make it a less specific tool for studying the direct consequences of NLRP3 inhibition compared to this compound.[4][6]
Quantitative Data Summary
| Parameter | This compound | BAY 11-7082 | Reference |
| Target | NLRP3 NACHT Domain (ATP-binding motif) | IKKβ (NF-κB pathway) & NLRP3 ATPase domain | [1][2][3],[6] |
| Mechanism | Direct, competitive inhibition of ATPase activity | Irreversible inhibition of IκBα phosphorylation & Alkylation of cysteine residues in NLRP3 | [1][2],[6] |
| Binding Affinity (Kd) | ~500 nM (for NLRP3) | Not Reported | [7] |
| NLRP3 Inhibition | Dose-dependent inhibition of IL-1β secretion (1-10 µM) | Dose-dependent inhibition of NLRP3-dependent ATPase activity (5-20 µM) | |
| Selectivity | Specific for NLRP3 over AIM2 and NLRC4 inflammasomes; No effect on NF-κB priming | Selective for NLRP3 over NLRP1 and NLRC4 inflammasomes; Potent inhibitor of the NF-κB pathway | [5],[6] |
Signaling Pathway and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.
Caption: NLRP3 Inflammasome Signaling Pathway and Inhibitor Targets.
Caption: Key Experimental Assay Workflows.
Detailed Experimental Protocols
NLRP3 ATPase Activity Assay
This assay measures the ability of an inhibitor to block the ATP hydrolysis activity of the NLRP3 protein, a key function for its activation.
Materials:
-
Purified recombinant NLRP3 protein
-
ATP
-
Assay buffer (e.g., 20 mM HEPES, 150 mM KCl, 1 mM MgCl2, pH 7.5)
-
Malachite green-based phosphate detection kit
-
This compound and BAY 11-7082
-
96-well microplate
Procedure:
-
Prepare a reaction mixture containing the assay buffer and purified NLRP3 protein in a 96-well plate.
-
Add varying concentrations of this compound or BAY 11-7082 to the wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to NLRP3.
-
Initiate the reaction by adding ATP to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a malachite green-based phosphate detection kit, following the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength (e.g., 620 nm).
-
Calculate the percentage of ATPase activity inhibition for each inhibitor concentration compared to the vehicle control.
ASC Oligomerization Assay
This Western blot-based assay is used to visualize the formation of ASC oligomers, a hallmark of inflammasome activation.
Materials:
-
Bone marrow-derived macrophages (BMDMs) or THP-1 cells
-
LPS (lipopolysaccharide)
-
NLRP3 activator (e.g., nigericin or ATP)
-
This compound and BAY 11-7082
-
Cell lysis buffer
-
Cross-linking agent (e.g., disuccinimidyl suberate - DSS)
-
SDS-PAGE gels and Western blot apparatus
-
Anti-ASC antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
Procedure:
-
Seed macrophages in a multi-well plate and prime with LPS (e.g., 1 µg/mL for 4 hours).
-
Treat the cells with desired concentrations of this compound or BAY 11-7082 for 1 hour.
-
Stimulate the cells with an NLRP3 activator (e.g., 10 µM nigericin for 1 hour).
-
Wash the cells with cold PBS and lyse them.
-
Cross-link the proteins in the cell lysate by adding DSS and incubating at room temperature.
-
Quench the cross-linking reaction.
-
Separate the protein lysates by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against ASC.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the ASC bands (monomers and oligomers) using a chemiluminescent substrate and an imaging system. A reduction in the high-molecular-weight oligomer bands in the presence of the inhibitor indicates successful inhibition.
IL-1β Secretion Assay (ELISA)
This enzyme-linked immunosorbent assay (ELISA) quantifies the amount of mature IL-1β secreted into the cell culture supernatant, a direct downstream consequence of NLRP3 inflammasome activation.
Materials:
-
Bone marrow-derived macrophages (BMDMs) or THP-1 cells
-
LPS
-
NLRP3 activator (e.g., ATP or nigericin)
-
This compound and BAY 11-7082
-
Commercial IL-1β ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, and substrate)
-
96-well ELISA plate
-
Plate reader
Procedure:
-
Seed macrophages in a 96-well plate and prime with LPS (e.g., 1 µg/mL for 4 hours).
-
Treat the cells with various concentrations of this compound or BAY 11-7082 for 1 hour.
-
Stimulate the cells with an NLRP3 activator (e.g., 5 mM ATP for 30 minutes).
-
Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Perform the IL-1β ELISA on the collected supernatants according to the manufacturer's protocol. This typically involves:
-
Coating a 96-well plate with a capture antibody for IL-1β.
-
Adding the cell supernatants and standards to the wells.
-
Incubating to allow IL-1β to bind to the capture antibody.
-
Washing the plate and adding a biotinylated detection antibody.
-
Incubating and then washing away the unbound detection antibody.
-
Adding streptavidin-HRP and incubating.
-
Washing and adding a colorimetric substrate.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Calculate the concentration of IL-1β in the samples by comparing their absorbance to the standard curve.
Conclusion
Both this compound and BAY 11-7082 are valuable tools for researchers studying the NLRP3 inflammasome. This compound offers high specificity as a direct inhibitor of NLRP3, making it an ideal choice for elucidating the precise roles of the NLRP3 inflammasome in various pathological processes without the confounding effects of NF-κB inhibition. Its direct binding to the ATP-binding site of NLRP3 provides a clear mechanism of action.
BAY 11-7082, while also demonstrating direct inhibitory effects on the NLRP3 inflammasome, possesses a broader anti-inflammatory profile due to its potent inhibition of the NF-κB pathway. This dual activity can be advantageous in therapeutic contexts where targeting both the priming and activation steps of the inflammasome is desirable. However, for mechanistic studies aimed at isolating the function of the NLRP3 inflammasome, the off-target effects on NF-κB should be carefully considered.
The choice between this compound and BAY 11-7082 will ultimately depend on the specific research question. For studies requiring precise and selective inhibition of the NLRP3 inflammasome, this compound is the superior tool. For broader anti-inflammatory investigations or potential therapeutic applications where targeting both NF-κB and NLRP3 is beneficial, BAY 11-7082 remains a relevant compound. The provided experimental protocols offer a robust framework for evaluating the efficacy of these and other inhibitors in a laboratory setting.
References
- 1. Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. plasticheal.eu [plasticheal.eu]
- 4. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iris.unito.it [iris.unito.it]
- 6. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]
- 7. mdpi.com [mdpi.com]
CY-09: A Comparative Analysis of a Next-Generation NLRP3 Inflammasome Inhibitor
For Researchers, Scientists, and Drug Development Professionals
The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical therapeutic target for a wide range of inflammatory and autoimmune diseases. Its dysregulation is implicated in conditions such as cryopyrin-associated periodic syndromes (CAPS), gout, type 2 diabetes, and neurodegenerative disorders. This has spurred the development of small molecule inhibitors aimed at modulating its activity. Among these, CY-09 has shown significant promise. This guide provides an objective comparison of this compound with other notable NLRP3 inhibitors—MCC950, Dapansutrile, and Inzomelid—supported by available experimental data.
Mechanism of Action: A Tale of Two Motifs and ATPase Inhibition
The primary mechanism of NLRP3 inflammasome activation involves a two-step process: priming and activation. Upon activation, the NLRP3 protein oligomerizes, recruits the ASC adaptor protein, and activates caspase-1, leading to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. The inhibitors discussed here primarily target the activation step by interacting with the central NACHT domain of the NLRP3 protein, which possesses essential ATPase activity.
This compound distinguishes itself by directly binding to the ATP-binding motif, specifically the Walker A motif, within the NACHT domain of NLRP3.[1][2] This interaction competitively inhibits the binding of ATP, thereby suppressing the ATPase activity necessary for NLRP3 oligomerization and subsequent inflammasome assembly.[1][3]
MCC950 , a widely studied NLRP3 inhibitor, also directly targets the NACHT domain. However, its binding site is the Walker B motif.[4][5][6] By interacting with this site, MCC950 is thought to lock NLRP3 in an inactive conformation, preventing the conformational changes required for its activation and blocking ATP hydrolysis.[4][7]
Dapansutrile (OLT1177) functions by inhibiting the ATPase activity of NLRP3, which in turn blocks the interaction between NLRP3 and the ASC adaptor protein, a critical step for inflammasome assembly.[8][9][10]
Inzomelid , a brain-penetrant inhibitor, is also known to be a potent and selective NLRP3 inhibitor, though specific details of its binding site and mechanism are less publicly available.[11][12]
Comparative Efficacy and Potency
The following tables summarize the available quantitative data for this compound and its comparators. It is important to note that direct head-to-head studies are limited, and data are often generated in different experimental systems.
| Inhibitor | Target | IC50 (NLRP3 Inhibition) | Cell Type | Reference(s) |
| This compound | NLRP3 (Walker A motif) | ~6 µM (for IL-1β release) | Mouse Bone Marrow-Derived Macrophages (BMDMs) | [8] |
| MCC950 | NLRP3 (Walker B motif) | 7.5 nM (for pyroptosis) | Mouse Bone Marrow-Derived Macrophages (BMDMs) | [13] |
| Dapansutrile | NLRP3 ATPase | 1 nM (for IL-1β and IL-18 release) | J774 Macrophages | [8] |
| Inzomelid | NLRP3 | Not publicly available | - |
Pharmacokinetic Properties
A key differentiator for NLRP3 inhibitors is their pharmacokinetic profile, which dictates their potential therapeutic applications.
| Inhibitor | Oral Bioavailability | Key Pharmacokinetic Features | Reference(s) |
| This compound | 72% (mice) | Favorable stability in human and mouse liver microsomes. | [1] |
| MCC950 | 68% (mice) | Widely used in preclinical in vivo studies. | [14][15] |
| Dapansutrile | Good oral bioavailability in humans | Long half-life (~24 hours) in humans. | [16][17] |
| Inzomelid | Orally available | Brain-penetrant. | [11][12][18] |
Specificity and Selectivity
An ideal NLRP3 inhibitor should demonstrate high selectivity for the NLRP3 inflammasome over other inflammasomes and signaling pathways to minimize off-target effects.
| Inhibitor | Selectivity Profile | Reference(s) |
| This compound | Specific for NLRP3; no effect on AIM2 or NLRC4 inflammasomes. Does not inhibit ATPase activity of NLRC4, NLRP1, NOD2, or RIG-I. | [1] |
| MCC950 | Specific for NLRP3; no effect on AIM2, NLRC4, or NLRP1 inflammasomes. | [14] |
| Dapansutrile | Selective for the NLRP3 inflammasome; no effect on AIM2 or NLRC4 inflammasomes. | [10][16] |
| Inzomelid | Described as a selective NLRP3 inhibitor. | [12][19] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the context in which these inhibitors function, the following diagrams illustrate the NLRP3 inflammasome activation pathway and a typical experimental workflow for evaluating inhibitor efficacy.
Caption: Canonical NLRP3 inflammasome activation pathway.
Caption: A typical experimental workflow to assess NLRP3 inhibitor efficacy in vitro.
Key Experimental Protocols
In Vitro NLRP3 Inflammasome Activation Assay
This protocol is adapted from methodologies used to evaluate NLRP3 inhibitor activity in macrophages.
-
Cell Culture: Bone marrow-derived macrophages (BMDMs) are cultured from mouse bone marrow and plated in 12-well plates. Alternatively, human THP-1 monocytes can be differentiated into macrophages using PMA.
-
Priming (Signal 1): Macrophages are primed with lipopolysaccharide (LPS) (e.g., 50 ng/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: The cells are pre-treated with varying concentrations of the NLRP3 inhibitor (e.g., this compound at 1, 5, 10 µM) or vehicle control for 30-60 minutes.
-
Activation (Signal 2): The NLRP3 inflammasome is then activated by adding a stimulus such as Nigericin (10 µM), ATP (2.5 mM), or monosodium urate (MSU) crystals (150 µg/mL) for a specified duration (e.g., 30 minutes to 4 hours).
-
Sample Collection: The cell culture supernatants are collected to measure secreted cytokines and LDH. The cells are lysed to analyze intracellular protein levels.
-
Analysis:
-
ELISA: IL-1β and IL-18 levels in the supernatant are quantified by ELISA.
-
Western Blot: Cell lysates and precipitated supernatants are analyzed by Western blot to detect cleaved caspase-1 (p20 subunit) and pro-caspase-1.
-
LDH Assay: Lactate dehydrogenase (LDH) release into the supernatant is measured as an indicator of pyroptosis-induced cell death.
-
In Vivo Monosodium Urate (MSU)-Induced Peritonitis Model
This model is commonly used to assess the in vivo efficacy of anti-inflammatory compounds targeting the NLRP3 inflammasome.
-
Animal Model: C57BL/6J mice are typically used.
-
Inhibitor Administration: Mice are pre-treated with the NLRP3 inhibitor (e.g., this compound at 40 mg/kg) or vehicle control via intraperitoneal (i.p.) or oral administration.
-
Induction of Peritonitis: A sterile inflammatory response is induced by i.p. injection of MSU crystals (e.g., 1 mg per mouse).
-
Sample Collection: After a set time (e.g., 6-8 hours), the peritoneal cavity is lavaged with PBS to collect peritoneal cells and fluid. Blood samples may also be collected.
-
Analysis:
-
Cell Counting and Flow Cytometry: Peritoneal lavage fluid is analyzed for total cell counts and the recruitment of neutrophils (e.g., Ly6G+ cells) by flow cytometry.
-
ELISA: IL-1β levels in the peritoneal lavage fluid and serum are quantified by ELISA.
-
Advantages of this compound
Based on the available data, this compound presents several key advantages:
-
Direct and Specific Target Engagement: this compound directly binds to the ATP-binding site (Walker A motif) of NLRP3, providing a clear mechanism of action.[1][2] Its specificity for NLRP3 over other inflammasomes and related signaling molecules minimizes the potential for off-target effects.[1]
-
Favorable Pharmacokinetics: this compound exhibits good oral bioavailability in preclinical models, a crucial attribute for the development of patient-friendly therapeutics.[1][20] Its stability in liver microsomes suggests a lower potential for rapid metabolic clearance.[20]
-
Broad Therapeutic Potential: this compound has demonstrated efficacy in various preclinical models of NLRP3-driven diseases, including CAPS, type 2 diabetes, gout, and diabetic nephropathy.[1][21][22][23] This suggests its potential applicability across a range of inflammatory conditions.
-
Inhibition of a Key Functional Domain: By targeting the ATPase activity of the NACHT domain, this compound inhibits a fundamental step required for NLRP3 activation, making it a potent inhibitor of inflammasome assembly and function.[1][3]
References
- 1. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. MCC950 directly targets the NLRP3 ATP-hydrolysis motif for inflammasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. inflammasomelab.com [inflammasomelab.com]
- 6. DSpace [research-repository.griffith.edu.au]
- 7. pure.qub.ac.uk [pure.qub.ac.uk]
- 8. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dapansutrile - Wikipedia [en.wikipedia.org]
- 10. immune-system-research.com [immune-system-research.com]
- 11. Inzomelid | ALZFORUM [alzforum.org]
- 12. Inzomelid completes Phase I studies | Forbion [forbion.com]
- 13. Identification of a novel orally bioavailable NLRP3 inflammasome inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. alzdiscovery.org [alzdiscovery.org]
- 17. alzdiscovery.org [alzdiscovery.org]
- 18. FDA Grants Orphan Drug Designation for Inflazome’s Inzomelid for the Treatment of Cryopyrin-Associated Periodic Syndromes (CAPS) - BioSpace [biospace.com]
- 19. FDA Grants Orphan Drug Designation for inzomelid for the Cryopyrin-Associated Periodic Syndromes (CAPS) | Medicines Awareness Service [medicinesresources.nhs.uk]
- 20. selleckchem.com [selleckchem.com]
- 21. This compound Inhibits NLRP3 Inflammasome Activation to Relieve Pain via TRPA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Selective NLRP3-Inflammasome Inhibitor this compound Ameliorates Kidney Injury in Diabetic Nephropathy by Inhibiting NLRP3- inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Inhibiting NLRP3 Inflammasome Activation by this compound Helps to Restore Cerebral Glucose Metabolism in 3×Tg-AD Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of CY-09 and Other NLRP3 Inflammasome Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. This has spurred the development of small molecule inhibitors targeting this pathway. Among these, CY-09 has emerged as a potent and specific inhibitor of the NLRP3 inflammasome. This guide provides an objective, data-driven comparison of this compound with other notable NLRP3 inhibitors, including the well-characterized MCC950 and the clinical-stage Dapansutrile (also known as OLT1177).
Quantitative Comparison of NLRP3 Inflammasome Inhibitors
The following table summarizes key quantitative data for this compound, MCC950, and Dapansutrile, offering a side-by-side comparison of their potency and pharmacokinetic properties.
| Parameter | This compound | MCC950 | Dapansutrile (OLT1177) |
| Target | Direct NLRP3 inhibitor | Direct NLRP3 inhibitor | Selective NLRP3 inflammasome inhibitor |
| Mechanism of Action | Binds to the ATP-binding motif (Walker A) of the NLRP3 NACHT domain, inhibiting its ATPase activity.[1][2] | Binds to the Walker B motif within the NLRP3 NACHT domain, locking it in an inactive conformation and preventing ATP hydrolysis.[1][3][4] | Inhibits NLRP3 inflammasome assembly and activation, preventing the release of mature IL-1β.[5][6][7] |
| IC50 (in vitro) | ~6 µM (in mouse BMDMs) | ~7.5 nM (in mouse BMDMs); ~8.1 nM (in human MDMs) | Data not available for direct comparison with this compound in the same assay. |
| Oral Bioavailability | 72% (in mice)[8][9] | 68% (in mice)[10][11] | Good oral bioavailability in humans.[5][6] |
| Half-life | 2.4 hours (in mice)[8][9] | ~3 hours (in mice) | ~24 hours (in humans)[6] |
| Clinical Development | Preclinical | Phase II clinical trials were initiated but development was halted due to liver enzyme elevation.[12] | Phase II clinical trials completed for conditions like gout flares.[13][14] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are protocols for key assays used to characterize and compare NLRP3 inflammasome inhibitors.
NLRP3 Inflammasome Activation in Macrophages
This protocol describes the in vitro activation of the NLRP3 inflammasome in bone marrow-derived macrophages (BMDMs), a common cellular model for studying inflammasome biology.
1. Cell Culture and Priming:
- Isolate bone marrow cells from mice and differentiate them into macrophages (BMDMs) using M-CSF.
- Seed BMDMs in 12-well plates at a density of 0.5 x 10^6 cells per well and culture for 24 hours.
- Prime the cells by treating them with Lipopolysaccharide (LPS) at a concentration of 0.25 µg/mL for 3 hours. This step upregulates the expression of pro-IL-1β and NLRP3.[15]
2. Inhibitor Treatment:
- Pre-incubate the primed BMDMs with varying concentrations of the inflammasome inhibitors (e.g., this compound, MCC950) for 30-60 minutes.
3. NLRP3 Activation:
- Induce NLRP3 inflammasome activation by adding a second signal, such as:
- ATP (2.5 mM) for 30 minutes.[9]
- Nigericin (5-10 µM) for 30-45 minutes.[9][15]
- Monosodium urate (MSU) crystals (150 µg/mL) for 4 hours.[9]
4. Sample Collection:
- Collect the cell culture supernatants for cytokine analysis (e.g., IL-1β ELISA).
- Lyse the cells to prepare protein extracts for Western blot analysis (e.g., caspase-1 cleavage).
Caspase-1 Activity Assay
This assay quantifies the activity of caspase-1, a key enzyme activated by the inflammasome complex, which is responsible for the cleavage of pro-IL-1β.
1. Sample Preparation:
- Following inflammasome activation and inhibitor treatment as described above, collect the cell culture supernatants or prepare cell lysates.
2. Assay Procedure (using a fluorogenic substrate):
- A common method involves the use of a specific caspase-1 substrate, such as Z-WEHD-aminoluciferin, which releases a measurable luminescent signal upon cleavage by active caspase-1.[3]
- Transfer 150 µl of the supernatant to a white 96-well plate.
- Add 150 µl of a commercial caspase-1 reagent (e.g., Caspase-Glo® 1).
- To ensure specificity, run parallel reactions with the addition of a caspase-1 inhibitor (e.g., Ac-YVAD-CHO).[16]
- Incubate the plate at room temperature for 1 hour to allow the signal to stabilize.
- Measure the luminescence using a plate reader.
IL-1β ELISA (Enzyme-Linked Immunosorbent Assay)
This is a quantitative immunoassay to measure the concentration of mature IL-1β secreted into the cell culture supernatant.
1. Plate Preparation:
- Use a 96-well plate pre-coated with a capture antibody specific for human or mouse IL-1β.
2. Sample and Standard Incubation:
- Add standards of known IL-1β concentrations and the collected cell culture supernatants to the wells.
- Incubate for a specified period to allow the IL-1β to bind to the capture antibody.
3. Detection:
- Add a biotinylated detection antibody that binds to a different epitope on the IL-1β.
- Add streptavidin-horseradish peroxidase (SA-HRP) conjugate, which binds to the biotinylated detection antibody.
- Add a TMB substrate solution, which will be converted by HRP to produce a colored product.
4. Measurement:
- Stop the reaction with a stop solution.
- Measure the absorbance at a specific wavelength using a microplate reader. The intensity of the color is proportional to the amount of IL-1β in the sample.
Visualizing the NLRP3 Inflammasome Pathway and Inhibition
The following diagrams illustrate the signaling cascade of the NLRP3 inflammasome and the points of intervention for inhibitors like this compound.
Caption: Canonical NLRP3 inflammasome activation pathway.
Caption: Mechanism of action of this compound and MCC950.
References
- 1. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A bioluminescent caspase-1 activity assay rapidly monitors inflammasome activation in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Probe for NLRP3 Inflammasome Inhibitor MCC950 Identifies Carbonic Anhydrase 2 as a Novel Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. Dapansutrile - Wikipedia [en.wikipedia.org]
- 8. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of a novel orally bioavailable NLRP3 inflammasome inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dapansutrile, an oral selective NLRP3 inflammasome inhibitor, for treatment of gout flares: an open-label, dose-adaptive, proof-of-concept, phase 2a trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Assay of Inflammasome Activation [bio-protocol.org]
- 16. Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 moni... [protocols.io]
CY-09: A Selective NLRP3 Inflammasome Inhibitor with No Effect on AIM2 or NLRC4 Inflammasomes
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the small molecule inhibitor CY-09, focusing on its specificity for the NLRP3 inflammasome and its lack of effect on the AIM2 and NLRC4 inflammasomes. Experimental data and detailed protocols are provided to support these findings.
This compound has been identified as a potent and selective inhibitor of the NLRP3 inflammasome, a key component of the innate immune system implicated in a wide range of inflammatory diseases.[1] Its mechanism of action involves the direct binding to the ATP-binding motif (Walker A motif) of the NLRP3 NACHT domain, which inhibits its ATPase activity and subsequently blocks the assembly and activation of the NLRP3 inflammasome.[2][3][4][5] Crucially, extensive studies have demonstrated that this compound's inhibitory action is specific to the NLRP3 inflammasome, with no discernible effect on the activation of AIM2 or NLRC4 inflammasomes.[1][5]
Comparative Analysis of Inflammasome Inhibition
The specificity of this compound for the NLRP3 inflammasome is a critical attribute, as off-target effects on other inflammasomes could lead to unintended immunological consequences. The following table summarizes the comparative effects of this compound and another well-characterized NLRP3 inhibitor, MCC950, on the activation of NLRP3, AIM2, and NLRC4 inflammasomes.
| Compound | Target Inflammasome | Effect on AIM2 Inflammasome | Effect on NLRC4 Inflammasome | Reference |
| This compound | NLRP3 | No effect | No effect | [5] |
| MCC950 | NLRP3 | No effect | No effect | [5][6] |
Experimental Data
The selectivity of this compound was experimentally validated by assessing its impact on inflammasome activation in response to specific stimuli. In bone marrow-derived macrophages (BMDMs), this compound did not inhibit IL-1β secretion induced by cytosolic poly(dA:dT), a trigger for the AIM2 inflammasome, or by Salmonella typhimurium infection, which activates the NLRC4 inflammasome.[5] This is in stark contrast to its dose-dependent inhibition of NLRP3 activation by various stimuli.[1]
Signaling Pathways and Experimental Workflow
To visually represent the specificity of this compound, the following diagrams illustrate the canonical inflammasome activation pathways and the experimental workflow used to assess inhibitor specificity.
DOT script for Inflammasome Signaling Pathways
Caption: Inflammasome signaling pathways and the specific inhibitory action of this compound on NLRP3.
DOT script for Experimental Workflow
Caption: Workflow for assessing the specificity of this compound on different inflammasomes.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Culture and Differentiation
Bone marrow cells were harvested from the femurs and tibias of C57BL/6 mice. Cells were cultured in DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 20% L929 cell-conditioned medium as a source of macrophage colony-stimulating factor (M-CSF). Cells were differentiated for 6-7 days to obtain bone marrow-derived macrophages (BMDMs).
Inflammasome Activation Assays
-
Priming: BMDMs were seeded in 24-well plates at a density of 1 x 10^6 cells per well and primed with 1 µg/ml of lipopolysaccharide (LPS) from E. coli O111:B4 for 4 hours.
-
Inhibitor Treatment: After priming, cells were pre-treated with either this compound (typically at 10 µM) or vehicle (DMSO) for 30 minutes.
-
Inflammasome Activation:
-
NLRP3 Activation: Cells were stimulated with ATP (5 mM) for 30 minutes or monosodium urate (MSU) crystals (200 µg/ml) for 6 hours.
-
AIM2 Activation: Cells were transfected with 1 µg/ml of poly(dA:dT) using Lipofectamine 2000 for 6 hours.[7]
-
NLRC4 Activation: Cells were infected with Salmonella typhimurium (SL1344) at a multiplicity of infection (MOI) of 10 for 1.5 hours.[2][8]
-
-
Measurement of IL-1β Secretion: Supernatants were collected, and the concentration of IL-1β was quantified using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
Western Blot Analysis
To confirm inflammasome activation, cell lysates and supernatants were collected. Proteins were separated by SDS-PAGE and transferred to a PVDF membrane. Membranes were probed with primary antibodies against caspase-1 (p20 subunit) and IL-1β, followed by HRP-conjugated secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The available experimental evidence robustly demonstrates that this compound is a selective inhibitor of the NLRP3 inflammasome. Its inability to suppress the activation of AIM2 and NLRC4 inflammasomes underscores its specificity, making it a valuable tool for dissecting the role of NLRP3 in various pathological conditions and a promising candidate for therapeutic development. Researchers utilizing this compound can be confident in its targeted action against the NLRP3 pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Protocol for measuring NLRC4 inflammasome activation and pyroptosis in murine bone-marrow-derived macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. experts.illinois.edu [experts.illinois.edu]
- 5. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Assay of Inflammasome Activation [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
CY-09: A Comparative Analysis of its Cross-Reactivity with Other ATPases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the ATPase inhibitor CY-09's cross-reactivity profile against other ATPases, supported by experimental data. This compound is a selective and direct inhibitor of the NLRP3 inflammasome, a key component of the innate immune system implicated in a wide range of inflammatory diseases.[1][2][3] Its mechanism of action involves binding to the ATP-binding motif (Walker A) within the NACHT domain of NLRP3, thereby inhibiting its essential ATPase activity and subsequent inflammasome assembly and activation.[1][3] This targeted action makes this compound a promising therapeutic candidate; however, understanding its selectivity is crucial for predicting potential off-target effects.
Quantitative Analysis of this compound's ATPase Inhibition
The following table summarizes the inhibitory activity of this compound against its primary target, NLRP3, and other related ATP-binding proteins. The data demonstrates a high degree of selectivity for NLRP3.
| Target Protein | Protein Family | This compound Concentration | % Inhibition / IC50 | Reference |
| NLRP3 | NOD-like Receptor | 0.1 - 1 µM | Dose-dependent inhibition | [1] |
| NLRC4 | NOD-like Receptor | 1 µM | No effect | [1] |
| NLRP1 | NOD-like Receptor | 1 µM | No effect | [1] |
| NOD2 | NOD-like Receptor | 1 µM | No effect | [1] |
| RIG-I | RIG-I-like Receptor | 1 µM | No effect | [1] |
In addition to the lack of cross-reactivity with other members of the NOD-like receptor family, this compound has also been evaluated against a panel of cytochrome P450 (CYP450) enzymes. While not ATPases, these enzymes are critical in drug metabolism, and inhibition can lead to adverse drug-drug interactions.
| Target Enzyme | Enzyme Family | IC50 (µM) | Reference |
| CYP1A2 | Cytochrome P450 | 18.9 | [4] |
| CYP2C9 | Cytochrome P450 | 8.18 | [4] |
| CYP2C19 | Cytochrome P450 | >50 | [4] |
| CYP2D6 | Cytochrome P450 | >50 | [4] |
| CYP3A4 | Cytochrome P450 | 26.0 | [4] |
Signaling Pathway of NLRP3 Inhibition by this compound
The following diagram illustrates the established mechanism of action for this compound in the context of the NLRP3 inflammasome pathway.
Caption: Mechanism of this compound inhibition of the NLRP3 inflammasome signaling pathway.
Experimental Protocols
The selectivity of this compound was determined using a biochemical ATPase activity assay. The general workflow for such an assay is depicted below.
Caption: General experimental workflow for assessing ATPase inhibition.
A detailed protocol for determining the ATPase activity and the inhibitory effect of this compound, based on published methods, is as follows:
Objective: To measure the effect of this compound on the ATPase activity of purified human NLRP3 and other ATPases.
Materials:
-
Purified recombinant human NLRP3, NLRC4, NLRP1, NOD2, and RIG-I proteins.
-
This compound compound.
-
Assay buffer (specific composition may vary, but typically contains Tris-HCl, MgCl2, and other salts).
-
Ultra-Pure ATP.
-
ADP-Glo™ Kinase Assay kit (Promega) or a similar malachite green-based phosphate detection reagent.
-
Microplate reader capable of luminescence or absorbance measurements.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of this compound in the assay buffer to achieve the desired final concentrations.
-
Prepare a solution of the purified ATPase in the assay buffer.
-
Prepare a solution of ATP in the assay buffer.
-
-
Enzyme Inhibition Reaction:
-
In a microplate, add the purified ATPase to each well.
-
Add the diluted this compound solutions (or vehicle control) to the respective wells.
-
Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of ATPase Reaction:
-
Add the ATP solution to each well to start the reaction.
-
Incubate the plate at 37°C for a further defined period (e.g., 40 minutes) to allow for ATP hydrolysis.
-
-
Detection of ATPase Activity:
-
Following the incubation, stop the reaction and measure the amount of ADP produced (or inorganic phosphate released) using a detection kit such as the ADP-Glo™ Kinase Assay. This is performed according to the manufacturer's instructions.
-
For the ADP-Glo™ assay, the amount of ADP is converted into a luminescent signal. For malachite green assays, the free phosphate forms a colored complex that is measured by absorbance.
-
-
Data Analysis:
-
The luminescent or absorbance signal is proportional to the ATPase activity.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
For dose-response experiments, plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a suitable model to determine the IC50 value.
-
Conclusion
References
Independent Validation of CY-09's Mechanism of Action: A Comparative Guide
Introduction
CY-09 is a selective and direct inhibitor of the NLRP3 inflammasome, a key component of the innate immune system implicated in a wide range of inflammatory diseases.[1][2] This guide provides an objective comparison of this compound's performance with other alternatives, supported by experimental data from independent studies. We will delve into its specific mechanism of action, its selectivity, and the experimental protocols used to validate its function.
Mechanism of Action of this compound
This compound exerts its inhibitory effect by directly targeting the NLRP3 protein.[2][3] Specifically, it binds to the ATP-binding motif within the NACHT domain of NLRP3.[1][2][3] This interaction inhibits the ATPase activity of NLRP3, which is a crucial step for its oligomerization and the subsequent assembly of the inflammasome complex.[2][4] By preventing NLRP3 oligomerization, this compound effectively blocks the downstream activation of caspase-1 and the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[1][2]
dot
Caption: Mechanism of Action of this compound on the NLRP3 Inflammasome Pathway.
Independent Validation of Specificity
A key aspect of this compound's validation is its specificity for the NLRP3 inflammasome. Studies have shown that this compound does not inhibit other inflammasomes, such as AIM2 and NLRC4.[2] This selectivity is crucial for a targeted therapeutic effect, minimizing off-target effects.
Comparative Inhibitory Effects of this compound
| Inflammasome | Activator | Cell Type | This compound Effect | Reference |
| NLRP3 | Nigericin, MSU, ATP | LPS-primed BMDMs | Inhibition | [1][2] |
| AIM2 | Cytosolic dsDNA | LPS-primed BMDMs | No effect | [2] |
| NLRC4 | Salmonella infection | LPS-primed BMDMs | No effect | [2] |
BMDMs: Bone Marrow-Derived Macrophages; MSU: Monosodium Urate; ATP: Adenosine Triphosphate; dsDNA: double-stranded DNA.
dot
Caption: Experimental workflow for validating the specificity of this compound.
Comparison with MCC950
MCC950 is another potent and specific NLRP3 inhibitor. While both this compound and MCC950 target the NLRP3 inflammasome, they are thought to have different binding sites. This compound binds to the Walker A motif (the ATP-binding site) of the NACHT domain, directly inhibiting ATPase activity.[3][5] In contrast, MCC950 is suggested to bind to the Walker B motif of the NACHT domain, which also leads to the inhibition of NLRP3's ATPase function and locks it in an inactive conformation.[3][6]
Head-to-Head Comparison of Inhibitor Characteristics
| Feature | This compound | MCC950 | Reference |
| Binding Site | Walker A motif of NACHT domain | Walker B motif of NACHT domain | [3][5][6] |
| Primary Effect | Inhibits NLRP3 ATPase activity | Blocks ATP hydrolysis, promotes inactive conformation | [2][6] |
| Specificity | Specific for NLRP3 | Specific for NLRP3 | [2][7] |
| In vivo Efficacy | Demonstrated in models of CAPS and type 2 diabetes | Demonstrated in various models including CAPS and multiple sclerosis | [2][8] |
CAPS: Cryopyrin-Associated Autoinflammatory Syndrome.
dot
Caption: Logical comparison of the mechanisms of this compound and MCC950.
Experimental Protocols
Detailed methodologies are crucial for the independent validation and replication of findings. Below are summaries of key experimental protocols used to assess the mechanism of action of this compound.
Inflammasome Activation in Bone Marrow-Derived Macrophages (BMDMs)
-
Cell Culture: BMDMs are cultured in DMEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 50 ng/mL M-CSF for 5-7 days to allow for differentiation.[9]
-
Priming: Differentiated BMDMs are primed with 50 ng/mL lipopolysaccharide (LPS) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.[10]
-
Inhibitor Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 1-10 µM) for a specified period (e.g., 30-60 minutes).[2]
-
Activation: The NLRP3 inflammasome is activated with stimuli such as nigericin (5 µM), MSU crystals (150 µg/mL), or ATP (2.5 mM) for a defined duration.[2][10]
-
Sample Collection: Supernatants are collected for cytokine analysis, and cell lysates are prepared for protein expression analysis.[11]
Western Blot Analysis for Caspase-1 Cleavage and IL-1β Maturation
-
Protein Quantification: Protein concentration in cell lysates and supernatants is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes are blocked and then incubated with primary antibodies against caspase-1 (for p20 subunit) and IL-1β (for p17 subunit).[12]
-
Detection: After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Enzyme-Linked Immunosorbent Assay (ELISA) for IL-1β Quantification
-
Sample Preparation: Cell culture supernatants are collected and centrifuged to remove cellular debris.
-
ELISA Procedure: IL-1β levels in the supernatants are quantified using a commercially available ELISA kit according to the manufacturer's instructions.[13] The optical density is measured at 450 nm.
NLRP3 ATPase Activity Assay
-
Protein Purification: Recombinant NLRP3 protein is purified.
-
Assay Reaction: The ATPase activity is measured by quantifying the release of free phosphate from ATP. The reaction is performed in the presence and absence of varying concentrations of this compound.[2]
-
Phosphate Detection: The amount of released phosphate is determined using a malachite green-based colorimetric assay.
Conclusion
Independent studies have validated that this compound is a specific and direct inhibitor of the NLRP3 inflammasome. Its mechanism of action, centered on the inhibition of NLRP3's ATPase activity through direct binding to the NACHT domain, is well-supported by experimental data.[1][2][4] Its high specificity for NLRP3 over other inflammasomes like AIM2 and NLRC4 makes it a valuable tool for research and a promising candidate for therapeutic development in NLRP3-driven diseases.[2] The detailed experimental protocols provided in this guide offer a framework for further investigation and independent verification of its properties.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]
- 7. rupress.org [rupress.org]
- 8. scispace.com [scispace.com]
- 9. Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 12. Noncanonical NLRP3 Inflammasome Activation: Standard Protocols | Springer Nature Experiments [experiments.springernature.com]
- 13. mdpi.com [mdpi.com]
A Head-to-Head Comparison of In Vivo Potency: CY-09 vs. MCC950 in NLRP3 Inflammasome Inhibition
For researchers and drug development professionals navigating the landscape of NLRP3 inflammasome inhibitors, a critical evaluation of in vivo potency is paramount. This guide provides a direct comparison of two prominent NLRP3 inhibitors, CY-09 and MCC950, with a focus on their performance in preclinical animal models, supported by experimental data and detailed protocols.
Executive Summary
Both this compound and MCC950 are potent and selective small-molecule inhibitors of the NLRP3 inflammasome, a key mediator of inflammation in a host of diseases. While both compounds effectively block the activation of the NLRP3 inflammasome, they exhibit distinct mechanisms of action. Preclinical studies demonstrate that both this compound and MCC950 show significant efficacy in various in vivo models of inflammatory diseases. Notably, in a direct comparative study, both compounds demonstrated similar efficacy in a model of monosodium urate (MSU)-induced peritonitis at the same dosage.
Mechanism of Action: Targeting the Engine of the Inflammasome
The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18. Both this compound and MCC950 exert their inhibitory effects by directly targeting the NLRP3 protein, specifically its NACHT domain which is responsible for ATP binding and hydrolysis – a critical step in inflammasome assembly.
However, their binding sites differ. This compound directly binds to the Walker A motif (the ATP-binding loop) of the NLRP3 NACHT domain, thereby preventing ATP from binding and inhibiting the ATPase activity of NLRP3.[1][2][3] In contrast, MCC950 interacts with the Walker B motif within the NACHT domain, which is also crucial for ATP hydrolysis.[1][4] This interference with ATP hydrolysis by both molecules ultimately prevents the conformational changes required for NLRP3 oligomerization and subsequent inflammasome activation.[2][4][5]
References
- 1. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. invivogen.com [invivogen.com]
- 5. rupress.org [rupress.org]
Safety Operating Guide
Proper Disposal Procedures for CY-09
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of CY-09, a selective and direct NLRP3 inhibitor. Adherence to these procedures is critical to ensure laboratory safety and environmental protection.
Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C19H12F3NO3S2 | [1][2] |
| Molecular Weight | 423.43 g/mol | [1] |
| Appearance | Crystalline solid | [2] |
| CAS Number | 1073612-91-5 | [2] |
| Solubility | DMF: 30 mg/ml, DMSO: 15 mg/ml | [2] |
| Storage | -20°C or -80°C for long-term storage | [1] |
Immediate Safety and Handling Precautions
Prior to handling this compound, it is imperative to be familiar with the following safety protocols.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A lab coat or other protective clothing is required.
-
Respiratory Protection: If handling as a powder or creating aerosols, use a fume hood.[1]
First-Aid Measures:
-
If Swallowed: Immediately call a POISON CENTER or doctor/physician. Rinse mouth.[1]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[1]
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
Step-by-Step Disposal Procedure
The primary directive for the disposal of this compound is to "Dispose of contents/container to an approved waste disposal plant"[1]. Avoid releasing it into the environment[1].
-
Waste Identification and Segregation:
-
This compound waste, including unused product and contaminated materials (e.g., pipette tips, empty containers), should be classified as hazardous chemical waste.
-
Segregate this compound waste from other laboratory waste streams to prevent accidental reactions. It is incompatible with strong acids/alkalis and strong oxidizing/reducing agents[1].
-
-
Containerization:
-
Use a dedicated, leak-proof, and clearly labeled waste container.
-
The label should include: "Hazardous Waste," "this compound," and the primary hazard class (e.g., "Irritant").
-
-
Waste Collection and Storage:
-
Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Keep the container tightly closed when not in use[1].
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide them with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.
-
-
Spill Management:
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling CY-09
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling CY-09. Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.
Chemical and Physical Properties
This compound is a selective and direct NLRP3 inhibitor used in research to treat inflammatory disorders.[1][2] It directly binds to the ATP-binding motif of the NLRP3 NACHT domain, which suppresses the assembly and activation of the NLRP3 inflammasome.[1][2][3]
| Property | Value | Source |
| Chemical Name | 4-[[4-Oxo-2-thioxo-3-[[3-(trifluoromethyl)phenyl]methyl]-5-thiazolidinylidene]methyl]benzoic acid | |
| Formula | C19H12F3NO3S2 | [4] |
| Molecular Weight | 423.43 g/mol | [4] |
| Purity | ≥98% (HPLC) | |
| Solubility | Soluble to 20 mM in DMSO with gentle warming. Also soluble in DMSO at 85 mg/mL.[5] | [5] |
| CAS Number | 1073612-91-5 |
Personal Protective Equipment (PPE) and Engineering Controls
To ensure safety when handling this compound, the following personal protective equipment and engineering controls are mandatory.
| Equipment/Control | Specification |
| Ventilation | Use in a laboratory fume hood where possible. Ensure good general ventilation.[4] |
| Eye Protection | Safety goggles. |
| Hand Protection | Heavy rubber gloves. |
| Body Protection | Complete protective clothing, including a lab coat and rubber boots. |
| Respiratory Protection | A NIOSH-approved self-contained breathing apparatus (SCBA) or respirator should be worn as conditions warrant.[4] |
Handling and Storage Protocols
Proper handling and storage are crucial to maintain the stability of this compound and ensure the safety of laboratory personnel.
Storage:
-
Keep the container tightly closed.[4]
-
Store in a well-ventilated place.[4]
-
For long-term storage, keep at -20°C or -80°C.[4]
-
Stock solutions can be stored at -80°C for 6 months or -20°C for 1 month.[1]
Handling:
-
Avoid breathing dust.[4]
-
Do not eat, drink, or smoke when using this product.[4]
-
Avoid release into the environment.[4]
Emergency Procedures
In the event of exposure or a spill, follow these procedures immediately.
First-Aid Measures:
-
If Swallowed: Immediately call a POISON CENTER or doctor/physician. Rinse mouth.[4]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[4]
-
If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.[4]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4]
Spill and Disposal Procedures:
-
Spill Cleanup: Take up liquid spills into absorbent material.[4] Collect spillage.[4]
-
Disposal: Dispose of contents and container to an approved waste disposal plant.[4] Notify authorities if the product enters sewers or public waters.[4]
Experimental Protocols
The following provides a general workflow for preparing a stock solution of this compound. For specific experimental concentrations and protocols, refer to relevant publications.
Preparation of Stock Solutions:
-
Determine the required concentration and volume.
-
Calculate the required mass of this compound using the molecular weight (423.43 g/mol ).
-
Weigh the this compound in a chemical fume hood.
-
Add the appropriate solvent (e.g., DMSO) to the desired concentration. Gentle warming may be required to fully dissolve the compound.
-
Store the stock solution at -20°C or -80°C as recommended.[1][4]
In Vitro Assay Example (Macrophage Stimulation):
-
Plate Bone Marrow-Derived Macrophages (BMDMs) or Peripheral Blood Mononuclear Cells (PBMCs) in 12-well plates.[5]
-
The following day, replace the medium.[5]
-
Stimulate cells with Lipopolysaccharide (LPS) or Pam3CSK4 for 3 hours.[5]
-
Add this compound or other inhibitors to the culture for 30 minutes.[5]
-
Stimulate the cells with agents like MSU, Salmonella typhimurium, ATP, or nigericin for the specified duration.[5]
Safety and Handling Workflow
Caption: Workflow for safe handling, storage, and disposal of this compound, including emergency procedures.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
